4-(4-Ethynylbenzyl)morpholine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[(4-ethynylphenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-12-3-5-13(6-4-12)11-14-7-9-15-10-8-14/h1,3-6H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKXSTLYLNSXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Structure, Synthesis, and Molecular Characterization of 4-(4-Ethynylbenzyl)morpholine
Executive Summary
4-(4-Ethynylbenzyl)morpholine (CAS 933986-59-5) is a bifunctional organic scaffold widely utilized in medicinal chemistry and chemical biology. It serves as a critical "click-ready" building block, combining a solubilizing morpholine moiety with a reactive terminal alkyne. This guide provides a rigorous technical analysis of its physicochemical properties, structural dynamics, and validated synthesis protocols, designed to support researchers in drug discovery and bioconjugation workflows.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Core Identifiers
| Parameter | Specification |
| IUPAC Name | 4-[(4-Ethynylphenyl)methyl]morpholine |
| Common Name | 4-(4-Ethynylbenzyl)morpholine |
| CAS Number | 933986-59-5 |
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.27 g/mol (Average) |
| Monoisotopic Mass | 201.1154 Da |
| SMILES | C#CC1=CC=C(CN2CCOCC2)C=C1 |
| InChI Key | GCDSLECRPQHOJR-UHFFFAOYSA-N |
Structural Pharmacophore Analysis
The molecule is composed of three distinct structural domains, each serving a specific function in a biological context:
-
The Morpholine Ring: A saturated N-heterocycle that typically adopts a chair conformation. In drug design, this moiety is a "privileged structure" used to modulate basicity (pKa ~8.3) and improve metabolic stability and water solubility compared to acyclic amines.
-
The Benzylic Linker: A methylene (-CH₂-) bridge connecting the morpholine nitrogen to the aromatic system. This spacer allows for rotational freedom, decoupling the electronic effects of the amine from the aromatic ring.
-
The Terminal Alkyne: Located at the para-position of the phenyl ring, this group is the primary reactive center. It is sterically accessible for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it ideal for fragment-based drug discovery (FBDD).
Physicochemical Properties[1][3][4][5][6][7][8][9][10][11]
Understanding the physical behavior of this compound is essential for assay development and formulation.
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |
| Melting Point | 60–65 °C (Predicted) | Low melting solid; handle with care. |
| Boiling Point | ~340 °C (at 760 mmHg) | Theoretical extrapolation. |
| LogP | 1.50 ± 0.3 | Moderately lipophilic; crosses membranes well. |
| pKa (Base) | ~7.8 – 8.2 | Protonation occurs at the morpholine nitrogen. |
| Solubility | DMSO, Methanol, DCM, Chloroform | Limited solubility in pure water; soluble in dilute acid. |
Synthesis & Preparation Protocols
While direct alkylation of morpholine with 4-ethynylbenzyl halides is possible, the starting materials can be unstable or expensive. The most robust industrial route involves a two-step sequence : Nucleophilic Substitution followed by a Sonogashira Coupling.
Validated Synthetic Workflow
Step 1: Formation of 4-(4-Bromobenzyl)morpholine
-
Reagents: Morpholine (1.2 eq), 4-Bromobenzyl bromide (1.0 eq), K₂CO₃ (2.0 eq), Acetonitrile (MeCN).
-
Conditions: Reflux (82°C), 4-6 hours.
-
Mechanism: S_N2 nucleophilic attack of the morpholine nitrogen on the benzylic carbon.
Step 2: Sonogashira Coupling & Deprotection
-
Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂ (cat.), CuI (cat.), Et₃N.
-
Deprotection: TBAF (Tetra-n-butylammonium fluoride) or K₂CO₃/MeOH.
-
Conditions: Inert atmosphere (Ar/N₂), mild heating.
Detailed Experimental Protocol (Step 1)
-
Setup: Flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Procedure:
-
Dissolve 4-bromobenzyl bromide (2.50 g, 10 mmol) in anhydrous MeCN (50 mL).
-
Add anhydrous K₂CO₃ (2.76 g, 20 mmol).
-
Add morpholine (1.05 g, 12 mmol) dropwise.
-
Heat to reflux for 5 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to RT, filter off solids, concentrate filtrate. Redissolve in EtOAc, wash with water/brine, dry over Na₂SO₄.
-
-
Yield: Typically 85-95%.[1]
Characterization Techniques
Identification of the product relies on confirming the presence of the morpholine ring and the diagnostic terminal alkyne proton.
Nuclear Magnetic Resonance (NMR)
Predicted shifts in CDCl₃ (400 MHz)
| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.40 – 7.45 | Doublet (J~8Hz) | 2H | Ar-H (ortho to alkyne) |
| Aromatic | 7.25 – 7.30 | Doublet (J~8Hz) | 2H | Ar-H (meta to alkyne) |
| Morpholine-O | 3.70 – 3.72 | Triplet | 4H | -CH₂-O-CH₂- |
| Benzylic | 3.48 – 3.50 | Singlet | 2H | Ar-CH₂-N |
| Alkyne | 3.05 – 3.10 | Singlet | 1H | -C≡C-H |
| Morpholine-N | 2.42 – 2.46 | Triplet | 4H | -CH₂-N-CH₂- |
Note: The diagnostic singlet at ~3.0-3.1 ppm confirms the presence of the terminal alkyne. Absence of this peak suggests protected (TMS) or polymerized material.
Mass Spectrometry (ESI-MS)
-
Expected Ion: [M+H]⁺
-
m/z Calculation: 201.27 + 1.007 = 202.28
-
Fragmentation Pattern: Loss of the morpholine fragment (m/z ~86) is common in MS/MS modes.
Applications in Drug Discovery[1][5][12][13]
Click Chemistry (CuAAC)
The terminal alkyne is a bio-orthogonal handle. This molecule is frequently reacted with azides (R-N₃) to form 1,2,3-triazoles.
-
Use Case: Attaching the morpholine "solubilizing tail" to hydrophobic drug scaffolds to improve oral bioavailability.
-
Mechanism: Copper-catalyzed cycloaddition yields a stable triazole linkage.
Kinase Inhibitor Scaffolds
Many kinase inhibitors (e.g., Gefitinib analogs) utilize a morpholine group at the solvent-exposed region of the ATP binding pocket. 4-(4-Ethynylbenzyl)morpholine serves as a fragment to probe these regions, where the alkyne can form pi-interactions or be used to link to other pharmacophores.
Safety & Handling
-
Hazards:
-
Storage: Store at 2–8°C under an inert atmosphere (Nitrogen/Argon). Terminal alkynes can slowly polymerize or oxidize upon prolonged exposure to air and light.
-
Precautions: Use standard PPE (Gloves, Goggles, Lab Coat). Avoid contact with strong oxidizing agents.
References
-
BenchChem. (2025).[1] Synthesis of 4-(4-Bromobenzyl)morpholine from Morpholine - Application Notes and Protocols. Retrieved from
-
ChemScene. (2024). 4-(4-Ethynylbenzyl)morpholine Product Data Sheet (CAS 933986-59-5).[3] Retrieved from
-
Kumari, S., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Retrieved from
-
Sigma-Aldrich. (2024). 4-(4-Bromophenyl)morpholine Product Specification. Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of Morpholines: Recent Literature. Retrieved from
Sources
Comparative Analysis of 4-(4-Ethynylbenzyl)morpholine and 4-(4-Ethynylphenyl)morpholine: Structural, Physicochemical, and Synthetic Perspectives
Executive Summary
In modern drug discovery and materials science, the incorporation of basic solubilizing groups via robust linkages is a foundational strategy. Two frequently utilized building blocks—4-(4-Ethynylbenzyl)morpholine and 4-(4-Ethynylphenyl)morpholine —serve as excellent terminal alkynes for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling. While they appear structurally similar, differing only by a single methylene (-CH₂-) spacer, this minor modification fundamentally alters their electronic distribution, basicity, and pharmacokinetic behavior.
This technical guide dissects the causality behind these differences, providing researchers with the theoretical grounding and self-validating experimental protocols necessary to leverage these scaffolds effectively.
Structural and Physicochemical Divergence
The core distinction between these two molecules lies in the connectivity of the morpholine ring to the aromatic system.
-
4-(4-Ethynylbenzyl)morpholine (CAS 933986-59-5) incorporates a methylene spacer between the morpholine nitrogen and the phenyl ring. This creates an aliphatic tertiary amine system. The methylene group acts as an electronic insulator, preventing the nitrogen's lone pair from delocalizing into the aromatic π-system. Consequently, the nitrogen retains its localized electron density, resulting in a predicted pKa of approximately 6.60 to 7.40[1]. At physiological pH (7.4), a significant fraction of this molecule exists in a protonated, water-soluble state.
-
4-(4-Ethynylphenyl)morpholine (CAS 41876-72-6) features a direct carbon-nitrogen bond between the phenyl ring and the morpholine group[2]. This forms an aniline derivative . The nitrogen's lone pair participates in resonance (+M effect) with the aromatic ring, drastically reducing the electron density on the nitrogen atom. This delocalization suppresses its basicity, yielding a predicted pKa of approximately 5.19[3][4]. At physiological pH, this molecule is almost entirely (>99%) neutral and highly lipophilic.
Quantitative Data Comparison
| Property | 4-(4-Ethynylbenzyl)morpholine | 4-(4-Ethynylphenyl)morpholine |
| CAS Number | 933986-59-5 | 41876-72-6[2] |
| Molecular Formula | C₁₃H₁₅NO | C₁₂H₁₃NO |
| Molecular Weight | 201.27 g/mol | 187.24 g/mol [2] |
| Linker Type | Methylene (-CH₂-) | Direct N-Aryl |
| Nitrogen Classification | Aliphatic Tertiary Amine | Aniline Derivative |
| Estimated pKa | ~6.60 - 7.40[1] | ~5.19[3][4] |
| State at pH 7.4 | ~50% Protonated | >99% Neutral |
| Aromatic Ring Electronics | Neutral / Unactivated | Highly Electron-Rich (+M) |
Mechanistic Implications in Synthesis
The presence or absence of the methylene spacer dictates the reactivity of the para-ethynyl group. In the phenyl variant, the strong electron-donating nature of the morpholine group pushes electron density through the phenyl ring toward the alkyne. This can slightly attenuate the electrophilicity of the alkyne but makes the aromatic ring highly susceptible to electrophilic aromatic substitution. Conversely, the benzyl variant behaves as a standard, unactivated terminal alkyne.
Electronic delocalization pathways comparing the conjugated phenyl vs insulated benzyl scaffold.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, experimental protocols must account for the physicochemical differences outlined above. The following methodologies incorporate self-validating checkpoints to guarantee successful transformations.
Protocol A: Sonogashira Cross-Coupling of 4-(4-Ethynylphenyl)morpholine
Causality: The electron-rich nature of this scaffold[5] makes it an excellent nucleophilic partner in Pd-catalyzed cross-couplings. However, the basic morpholine nitrogen can weakly coordinate to the palladium/copper catalysts. To counteract this, a robust catalyst system and strict exclusion of oxygen (to prevent Glaser homocoupling) are required.
-
Degassing (Critical Step): Dissolve 4-(4-Ethynylphenyl)morpholine (1.0 equiv) and the target aryl halide (1.0 equiv) in a 1:1 mixture of anhydrous THF and Triethylamine. Sparge the solution with Argon for 15 minutes. Rationale: Oxygen acts as an oxidant for Cu(I), promoting unwanted alkyne dimerization.
-
Catalyst Addition: Under a positive Argon flow, add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).
-
Reaction Execution: Heat the mixture to 65°C. The solution should turn from yellow to a dark brown/black suspension as the triethylammonium halide salt precipitates.
-
TLC Monitoring (Self-Validation): Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly UV-active alkyne spot indicates completion.
-
Workup: Because the pKa is ~5.19[3], the product will not easily protonate. Standard aqueous workup (NH₄Cl wash followed by brine) and extraction with EtOAc is sufficient.
Protocol B: CuAAC (Click) Reaction of 4-(4-Ethynylbenzyl)morpholine
Causality: The benzyl derivative is a stronger base (pKa ~7.4)[1]. If the post-reaction workup is neutral or slightly acidic, the product will protonate and partition into the aqueous layer, destroying the isolated yield. The workup must be strictly pH-controlled.
Standardized self-validating workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Solvent System: Suspend 4-(4-Ethynylbenzyl)morpholine (1.0 equiv) and the target azide (1.05 equiv) in a 1:1 mixture of tert-butanol and water. Rationale: This biphasic system solubilizes both the organic precursors and the inorganic catalyst salts.
-
Catalytic Activation: Add Sodium Ascorbate (0.2 equiv) followed by CuSO₄·5H₂O (0.1 equiv). The solution will briefly turn blue before reducing to a pale yellow/green Cu(I) active species.
-
Reaction: Stir at room temperature for 12 hours.
-
pH-Controlled Workup (Critical Step): Dilute the reaction with water. Add saturated aqueous Na₂CO₃ until the aqueous layer reaches pH > 9. Rationale: This forces the basic morpholine nitrogen (pKa ~7.4) into its neutral free-base form. Extract 3x with EtOAc.
-
NMR Validation: Confirm the success of the cycloaddition via ¹H-NMR. The diagnostic triazole proton will appear as a sharp singlet between 7.80 and 8.20 ppm, while the benzyl -CH₂- protons will remain a distinct singlet near 3.50 ppm.
Pharmacokinetic & Drug Design Considerations
When selecting between these two building blocks for medicinal chemistry, the downstream pharmacokinetic (PK) implications are profound:
-
hERG Liability & BBB Permeability: The basic nitrogen of the benzyl variant is often protonated at physiological pH, which can increase the risk of binding to the hERG potassium channel (a common liability for basic amines). However, this protonation also significantly enhances aqueous solubility.
-
Metabolic Stability: The methylene carbon in the benzyl variant is a potential site for Cytochrome P450-mediated oxidation (benzylic oxidation). The phenyl variant lacks this benzylic position, offering a more rigid and metabolically stable scaffold, albeit at the cost of reduced aqueous solubility due to its neutral state at pH 7.4.
References
1.[2] Title: CAS 41876-72-6: Morpholine, 4-(4-ethynylphenyl)- Source: CymitQuimica URL: 2. Title: CAS 933986-59-5 | 4-(4-Ethynylbenzyl)morpholine Source: Sigma-Aldrich URL: 3.[5] Title: 4-(4-ethynylphenyl)morpholine - CAS 41876-72-6 Reactions Source: Molaid URL: 4.[3] Title: An In-depth Technical Guide to the Physical and Chemical Properties of N-Phenylmorpholine Source: Benchchem URL: 5.[4] Title: Buy 4-Phenylmorpholine | 92-53-5 Source: Smolecule URL: 6.[1] Title: Cas 10316-00-4, 4-benzylmorpholine Chemical Properties Source: LookChem URL:
Sources
Advanced Applications of Benzyl Morpholine Alkyne Linkers in Medicinal Chemistry: A Technical Guide
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (TPD), antibody-drug conjugates (ADCs), and chemical biology, the design of the linker region has transitioned from a passive structural spacer to an active physicochemical modulator. The benzyl morpholine alkyne linker has emerged as a privileged bifunctional motif. By combining the favorable pharmacokinetic properties of the benzyl morpholine pharmacophore with the bioorthogonal modularity of a terminal alkyne, medicinal chemists can precisely tune cellular permeability, avoid off-target toxicity, and rapidly assemble complex architectures via click chemistry. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for deploying this motif in modern drug discovery.
Structural Rationale: The Benzyl Morpholine Motif
Historically, linkers in bifunctional molecules (such as PROTACs) relied heavily on linear alkyl chains or polyethylene glycol (PEG) units. While effective for bridging distance, PEG linkers often suffer from high topological polar surface area (TPSA) and poor oral bioavailability, whereas alkyl chains can lead to excessive lipophilicity and aggregation.
The integration of a benzyl morpholine moiety addresses these liabilities through specific physicochemical causality:
-
Aqueous Solubility & pKa Tuning: The morpholine ring contains a basic secondary/tertiary amine (pKa ~8.3). At physiological pH (7.4), this nitrogen is partially protonated, significantly enhancing aqueous solubility without violating Lipinski's rules.
-
Vectorial Rigidity: The benzyl group provides a rigid, sp2-hybridized vector that restricts the conformational entropy of the linker. This rigidity minimizes the entropic penalty upon binding to the target protein.
-
Target Selectivity & Efflux Avoidance: The morpholine group can actively dictate degradation profiles. For instance, incorporating the benzyl morpholine tail from the clinical drug iberdomide into the EM364 isoindoline scaffold yielded the novel degrader CPD-2743 [1]. This modification retained potent IKZF1 degradation and Cereblon (CRBN) binding but completely abolished the degradation of SALL4—a neosubstrate directly linked to teratogenicity [2]. Furthermore, the benzyl morpholine integration in CPD-2743 resulted in high cellular permeability and a complete lack of efflux in Caco-2 cells, a stark contrast to traditional isoindolinone derivatives [1].
The Alkyne Handle: Bioorthogonal Modularity
The terminal alkyne serves as the second functional pillar of this linker. In medicinal chemistry, the alkyne is the premier bioorthogonal handle for late-stage functionalization due to its minimal steric bulk and kinetic stability under physiological conditions.
When paired with an azide-functionalized target ligand, the alkyne undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable 1,4-disubstituted 1,2,3-triazole [3]. The resulting triazole is not merely a passive linkage; it acts as a rigid, aromatic bioisostere of an amide bond, capable of participating in hydrogen bonding (via the N2/N3 lone pairs) and pi-pi stacking within the protein binding pocket.
Figure 1: Modular assembly workflow of a bifunctional PROTAC using a benzyl morpholine alkyne linker.
Core Applications in Drug Development
Targeted Protein Degradation (PROTACs & Molecular Glues)
In PROTAC design, the linker must facilitate the formation of a highly cooperative ternary complex between the Protein of Interest (POI), the PROTAC, and the E3 ligase. The benzyl morpholine alkyne linker is uniquely suited for CRBN-recruiting PROTACs. The morpholine ring can project out of the CRBN binding pocket into the solvent channel, improving the physicochemical profile of the massive PROTAC molecule, while the triazole (formed from the alkyne) rigidifies the trajectory toward the POI.
Figure 2: CRBN-mediated ubiquitination pathway driven by a benzyl morpholine-linked PROTAC.
Activity-Based Protein Profiling (ABPP)
Chemical probes utilizing sulfonyl fluorides or other covalent warheads often suffer from poor cellular penetrance. By appending a benzyl morpholine alkyne linker to the warhead, researchers achieve two goals simultaneously: the morpholine enhances cellular uptake, and the alkyne provides an inert handle for post-lysis click-conjugation to fluorophores (e.g., TAMRA-azide) or enrichment tags (e.g., Biotin-azide) [1].
Quantitative Data Summaries
To illustrate the structural superiority of the benzyl morpholine motif, Table 1 summarizes its physicochemical impact compared to traditional linker motifs, while Table 2 outlines the optimized parameters for its terminal alkyne functionalization.
Table 1: Physicochemical Impact of Linker Motifs in Bifunctional Molecules
| Linker Motif | pKa (calc) | LogP Impact | Permeability (Caco-2) | Efflux Ratio | Primary Application |
| PEG Chain (n=3-6) | Neutral | Decreases | Low to Moderate | High | Extracellular ADCs |
| Alkyl Chain (C4-C8) | Neutral | Increases | Moderate | Moderate | Lipophilic PROTACs |
| Benzyl Morpholine | ~8.3 | Neutral/Slight Inc. | High | Minimal (<2.0) | Cell-penetrant Degraders |
Table 2: CuAAC Reaction Optimization for Benzyl Morpholine Alkyne Assembly
| Catalyst System | Solvent System | Temp | Time | Yield | Analytical Notes |
| CuSO4 / NaAsc | DMF / H2O (4:1) | 25°C | 12h | 45% | Sluggish kinetics due to poor solubility of PROTAC intermediates. |
| CuSO4 / TBTA / NaAsc | t-BuOH / H2O (1:1) | 40°C | 8h | 65% | TBTA improves Cu(I) stability but is difficult to remove post-reaction. |
| CuSO4 / THPTA / NaAsc | DMSO / t-BuOH / H2O | 25°C | 2h | >85% | Optimal. THPTA prevents ROS generation; DMSO ensures full solubility. |
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, it is critical to ensure that every protocol is a self-validating system. The following methodology for synthesizing a PROTAC via a benzyl morpholine alkyne intermediate includes built-in causality and analytical checkpoints.
Protocol A: Synthesis of a Triazole-Linked PROTAC via CuAAC
Rationale: Copper(I) is thermodynamically unstable and prone to disproportionation or oxidation. We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as an accelerating ligand to stabilize the Cu(I) oxidation state and prevent the generation of reactive oxygen species (ROS) that could degrade sensitive biological pharmacophores. Sodium ascorbate is used in a 5-fold excess relative to copper to continuously reduce any adventitious Cu(II) back to the active Cu(I) species.
Reagents:
-
Benzyl morpholine alkyne-E3 ligand intermediate (1.0 equiv, 0.1 mmol)
-
Azide-functionalized POI ligand (1.05 equiv, 0.105 mmol)
-
CuSO4·5H2O (0.1 equiv, 0.01 mmol)
-
THPTA ligand (0.2 equiv, 0.02 mmol)
-
Sodium Ascorbate (0.5 equiv, 0.05 mmol)
-
Solvent: DMSO / t-BuOH / H2O (2:1:1 v/v/v, degassed)
Step-by-Step Procedure:
-
Preparation of the Catalytic Complex (Self-Validation Checkpoint 1): In a 2 mL glass vial, dissolve CuSO4·5H2O and THPTA in 200 µL of degassed H2O. Causality: Pre-mixing the copper and ligand ensures complete complexation before exposure to the reductant, preventing the precipitation of inactive copper salts. The solution should appear light blue.
-
Reduction: Add sodium ascorbate (dissolved in 100 µL H2O) to the copper-ligand complex. Observation: The solution will immediately turn colorless, validating the successful reduction of Cu(II) to catalytically active Cu(I).
-
Substrate Solubilization: In a separate 10 mL round-bottom flask, dissolve the benzyl morpholine alkyne intermediate and the azide-functionalized POI ligand in 1.5 mL of DMSO/t-BuOH (2:1). Causality: DMSO ensures complete dissolution of the highly lipophilic PROTAC precursors, while t-BuOH acts as a radical scavenger.
-
Initiation: Transfer the colorless Cu(I) catalyst solution into the 10 mL flask containing the substrates. Flush the headspace with Argon, seal, and stir at 25°C.
-
Analytical Checkpoint (LC-MS Monitoring): After 2 hours, withdraw a 5 µL aliquot, dilute in 100 µL Methanol, and inject into the LC-MS. Validation: The reaction is deemed complete when the extracted ion chromatograms (EIC) for the alkyne and azide starting masses are <5% of the total area, and the mass corresponding to the [M+H]+ of the triazole product is the dominant peak.
-
Quenching and Purification: Quench the reaction by adding 2 mL of saturated aqueous EDTA to chelate the copper. Extract the product with Ethyl Acetate (3 x 5 mL). Dry the combined organic layers over Na2SO4, concentrate under reduced pressure, and purify via preparative HPLC (C18 column, MeCN/H2O gradient with 0.1% TFA).
References
- "Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators" - National Center for Biotechnology Information (PMC).
- "Advances in sulfonyl exchange chemical biology: expanding druggable target space" - National Center for Biotechnology Information (PMC).
- "Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications" - MDPI.
Methodological & Application
Click chemistry protocol for 4-(4-Ethynylbenzyl)morpholine
An Application Guide to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 4-(4-Ethynylbenzyl)morpholine
Introduction: Bridging Scaffolds with Click Chemistry
In the landscape of modern chemical synthesis, particularly in drug discovery and materials science, the ability to reliably and efficiently connect molecular building blocks is paramount. The advent of "Click Chemistry," a concept introduced by K. B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1][2] The quintessential example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[3][4][5]
This application note provides a detailed protocol for the CuAAC reaction utilizing 4-(4-Ethynylbenzyl)morpholine, a versatile building block. The morpholine heterocycle is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties and potency of drug candidates.[6] Its incorporation into molecules via the stable and robust triazole linker formed through click chemistry offers a powerful strategy for developing novel therapeutics and functional materials.[7][8] This guide is intended for researchers and scientists in organic synthesis, medicinal chemistry, and bioconjugation.
Scientific Principle: The CuAAC Mechanism
The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a slow reaction that often requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers.[1][4] The introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude and, crucially, provides exclusive control, yielding only the 1,4-disubstituted triazole isomer.[3][5]
The catalytic cycle, while complex, is understood to proceed through several key steps. The active Cu(I) catalyst, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), first coordinates with the terminal alkyne of 4-(4-Ethynylbenzyl)morpholine to form a copper(I) acetylide intermediate.[1][3][4] This intermediate then reacts with the azide partner in a stepwise process, culminating in the formation of a stable five-membered triazole ring and regeneration of the Cu(I) catalyst.
Materials and Reagents
Chemicals
| Reagent | Role | Recommended Purity | Supplier Example |
| 4-(4-Ethynylbenzyl)morpholine | Alkyne Substrate | >95% | MilliporeSigma |
| Azide Coupling Partner | Azide Substrate | Varies by substrate | Various |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Catalyst Precursor | >98% | Sigma-Aldrich |
| Sodium L-Ascorbate | Reducing Agent | >99% (ReagentPlus®) | Sigma-Aldrich |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Cu(I) Stabilizing Ligand | >95% | BroadPharm |
| Solvents (e.g., deionized water, t-BuOH, DMSO, THF) | Reaction Medium | HPLC or ACS Grade | Varies |
| Diethyl Ether or Ethyl Acetate | Extraction Solvent | ACS Grade | Varies |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Work-up Quench | N/A | Varies |
| Brine (Saturated aq. NaCl) | Washing Agent | N/A | Varies |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying Agent | Anhydrous Grade | Varies |
Equipment
-
Round-bottom flasks or reaction vials
-
Magnetic stirrer and stir bars
-
Standard glassware (graduated cylinders, beakers, funnels)
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Column chromatography setup (silica gel)
-
pH meter or pH paper
Experimental Protocol
This protocol provides a general method for the CuAAC reaction on a 0.5 mmol scale. Adjustments may be necessary based on the specific properties of the azide coupling partner.
Preparation of Stock Solutions
Causality: Preparing stock solutions ensures accurate addition of catalytic components, which are used in small quantities, and improves reproducibility.
-
Copper(II) Sulfate (0.1 M): Dissolve 125 mg of CuSO₄·5H₂O in 5.0 mL of deionized water.
-
Sodium Ascorbate (1.0 M): Dissolve 990 mg of sodium L-ascorbate in 5.0 mL of deionized water. This solution should be prepared fresh before each set of reactions as it can degrade over time.
-
THPTA (0.1 M, Optional but Recommended): Dissolve 108 mg of THPTA in 2.5 mL of deionized water. The use of a water-soluble ligand like THPTA is highly recommended as it stabilizes the active Cu(I) catalyst, prevents its disproportionation or oxidation, and can accelerate the reaction, especially in aqueous media.[9][10]
Reaction Setup and Execution
Causality: The order of addition is important. The copper and alkyne are typically mixed before the addition of the reducing agent to promote the formation of the copper acetylide.
-
To a 25 mL round-bottom flask, add 4-(4-Ethynylbenzyl)morpholine (94 mg, 0.5 mmol, 1.0 equiv.).
-
Add the azide coupling partner (0.5 mmol, 1.0 equiv.).
-
Add a solvent mixture, such as 5 mL of a 1:1 mixture of deionized water and tert-butanol. The choice of solvent is critical for ensuring all reactants are soluble. Co-solvent systems like H₂O/t-BuOH, H₂O/DMSO, or H₂O/THF are common.[11][12]
-
Stir the mixture until all solids are dissolved.
-
Add the THPTA stock solution (0.25 mL, 0.025 mmol, 0.05 equiv.), if used, followed by the Copper(II) Sulfate stock solution (0.25 mL, 0.025 mmol, 0.05 equiv.). The solution may turn a pale blue.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution (0.25 mL, 0.25 mmol, 0.5 equiv.). The solution may change color (e.g., to yellow or orange), indicating the reduction of Cu(II) to Cu(I).
-
Seal the flask and stir the reaction vigorously at room temperature.
Reaction Monitoring
The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Prepare a solution of your starting alkyne and azide for comparison. The reaction is typically complete within 1 to 4 hours but can be left overnight. A complete reaction is indicated by the disappearance of the limiting starting material and the appearance of a new, more polar spot (the triazole product).
Work-up and Purification
-
Once the reaction is complete, dilute the mixture with 10 mL of water.
-
If the product is soluble in a water-immiscible organic solvent, transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 20 mL). The organic layers are combined.
-
Wash the combined organic layers with saturated aqueous NH₄Cl (2 x 15 mL) to remove the copper catalyst, followed by brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted 1,2,3-triazole.
Characterization of the Product
The identity and purity of the final triazole product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show a characteristic singlet for the triazole proton, typically between δ 7.5 and 8.5 ppm. The disappearance of the alkyne proton signal (around δ 3.0 ppm) is also a key indicator. It is important to note that residual paramagnetic copper ions can sometimes lead to signal broadening or disappearance in NMR spectra; thorough purification is essential.[13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, matching the calculated molecular formula.
-
Infrared (IR) Spectroscopy: The disappearance of the sharp alkyne C≡C-H stretch (around 3300 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹) provides strong evidence of reaction completion.
Safety and Handling
-
Organic Azides: Small organic azides can be explosive and should be handled with extreme care. The risk is associated with the carbon-to-nitrogen ratio; azides with a low C/N ratio are more hazardous.[14] Always handle azides behind a safety shield in a well-ventilated fume hood. Avoid heat, shock, and friction. For new or unknown azides, it is prudent to perform the reaction on a small scale first. While many azides used in click chemistry are relatively stable, caution is always advised.[15]
-
Copper Salts: Copper salts are harmful if swallowed and can cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Handle all organic solvents in a well-ventilated fume hood.
References
-
Gøgsig, T. M., et al. (2012). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 41(8), 2977-3003. [Link]
-
Thirumurugan, P., et al. (2013). Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. Chemical Society Reviews, 42(20), 8280-8297. [Link]
-
Presolski, S. I., et al. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society, 133(1), 79-88. [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Jiang, H., et al. (2014). Click Triazoles for Bioconjugation. Methods in Molecular Biology, 1147, 149-163. [Link]
-
Marshall, J. E., et al. (2014). What is a sensible safety protocol for 'click' reactions with aliphatic organic azides? ResearchGate. [Link]
-
López-Saucedo, F., et al. (2019). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Molecules, 24(17), 3076. [Link]
-
Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. ACS Publications. [Link]
-
Tskhovrebov, A. G., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry, 86(16), 11435-11443. [Link]
-
Patel, K. R., et al. (2020). Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach. Journal of Chemical and Pharmaceutical Research, 12(4), 1-8. [Link]
-
Halford, B. (2019). Safe and efficient route to azides makes click chemistry even easier. Chemical & Engineering News, 97(38). [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
-
Kumar, S., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. BIO Web of Conferences, 93, 01007. [Link]
-
Hong, V., et al. (2010). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Methods in Molecular Biology, 634, 313-324. [Link]
-
A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]
-
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]
-
Yakhshilikova, Z., et al. (2025). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 9), 797-800. [Link]
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- 5. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
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- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing Benzyl Morpholine
Introduction: The Role of Tertiary Amines in Advancing Click Chemistry
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3][4] The reaction's reliability and broad functional group tolerance have established it as an indispensable tool in drug discovery, bioconjugation, and materials science.[4][5][6] The catalytic efficiency of the Cu(I) species is paramount, and its stabilization is crucial to prevent disproportionation and oxidation, which can hinder the reaction.[5][7]
While sophisticated ligands like tris(benzyltriazolylmethyl)amine (TBTA) are renowned for accelerating the reaction and protecting the copper(I) catalyst, simpler tertiary amines also play a significant role.[7][8][9] Tertiary amines can function dually as both a ligand to the copper center and as a base.[7][10] As a ligand, they can prevent the formation of inactive copper aggregates and enhance the solubility of the catalyst.[5][7] As a base, particularly in aprotic organic solvents, they facilitate the deprotonation of the terminal alkyne to form the crucial copper(I) acetylide intermediate.[7]
This guide focuses on the application of benzyl morpholine, a readily available and cost-effective tertiary amine, in CuAAC reactions. We will explore its mechanistic contributions and provide detailed protocols for its use, offering researchers a practical approach to this powerful ligation chemistry.
Mechanistic Considerations: The Multifaceted Role of Benzyl Morpholine
The generally accepted mechanism for CuAAC involves a catalytic cycle initiated by the formation of a copper(I) acetylide. The precise mechanism can be complex, with evidence suggesting the involvement of polynuclear copper intermediates.[5][11][12] Benzyl morpholine is proposed to influence this cycle in several key ways:
-
Ligand Exchange and Stabilization: Benzyl morpholine can coordinate to the Cu(I) center, stabilizing it against oxidation to the inactive Cu(II) state and preventing disproportionation. This coordination is dynamic, allowing for the subsequent binding of the alkyne and azide substrates.
-
Base-Assisted Acetylide Formation: In non-aqueous media, the basic nature of the morpholine nitrogen (pKa of the morpholinium ion is ~8.3) can facilitate the deprotonation of the terminal alkyne, promoting the formation of the catalytically active copper(I) acetylide.
-
Solubility Enhancement: The organic nature of the benzyl group can improve the solubility of the copper catalyst in a variety of organic solvents, leading to a more homogeneous reaction mixture and potentially faster reaction rates.
The interplay of these roles allows for efficient catalysis, often without the need for more complex or expensive ligand systems.
Experimental Protocols
The following protocols are provided as a general guideline. Optimal conditions, including solvent, temperature, and catalyst loading, may vary depending on the specific substrates and should be determined experimentally.
Protocol 1: General Procedure for CuAAC in an Organic Solvent
This protocol is suitable for a wide range of organic-soluble azides and alkynes.
Materials:
-
Copper(I) source (e.g., CuI, CuBr, or Cu(MeCN)₄PF₆)
-
Benzyl morpholine
-
Terminal alkyne
-
Organic azide
-
Anhydrous organic solvent (e.g., THF, Dichloromethane, Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the copper(I) source (1-5 mol%).
-
Under an inert atmosphere, add the anhydrous organic solvent (to achieve a concentration of 0.1-1.0 M in the limiting reagent).
-
Add benzyl morpholine (1-2 equivalents relative to the copper catalyst).
-
Stir the mixture for 5-10 minutes at room temperature to allow for complex formation.
-
Add the terminal alkyne (1.0 equivalent).
-
Add the organic azide (1.0-1.2 equivalents).
-
Stir the reaction at room temperature or heat as necessary (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with aqueous ammonia or a saturated solution of NH₄Cl to remove the copper catalyst.
-
The organic layer is then washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: In Situ Generation of Cu(I) from a Cu(II) Salt
This method is convenient as Cu(II) salts (e.g., CuSO₄·5H₂O) are generally more stable and easier to handle than Cu(I) salts.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Reducing agent (e.g., sodium ascorbate)
-
Benzyl morpholine
-
Terminal alkyne
-
Organic azide
-
Solvent system (e.g., t-BuOH/H₂O, DMSO/H₂O)
Procedure:
-
In a reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (1-5 mol%) in water.
-
To the reaction mixture, add the benzyl morpholine (1-2 equivalents relative to the copper catalyst).
-
Sequentially add the sodium ascorbate solution and then the CuSO₄·5H₂O solution to the reaction mixture. A color change is often observed as Cu(I) is generated.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, workup the reaction as described in Protocol 1. The use of a biphasic system (e.g., water and ethyl acetate) is common.
Data Presentation and Optimization
The efficiency of the CuAAC reaction using benzyl morpholine can be influenced by several factors. The following table provides a starting point for optimization.
| Parameter | Recommended Starting Point | Optimization Range | Rationale & Notes |
| Cu(I) Source | CuI | CuBr, Cu(MeCN)₄PF₆ | The choice of counter-ion can affect catalyst solubility and reactivity. |
| Catalyst Loading | 2 mol% | 0.5 - 10 mol% | Lower loadings are desirable but may require longer reaction times. Substrate-dependent. |
| Benzyl Morpholine | 1.1 eq (to Cu) | 1 - 5 eq (to Cu) | An excess may be beneficial for stabilization and as a base, but too much can sometimes inhibit the reaction. |
| Solvent | THF or CH₂Cl₂ | Toluene, DMF, DMSO, t-BuOH/H₂O | Solvent polarity can significantly impact reaction rates. Protic solvents may not require a base.[7] |
| Temperature | Room Temperature | RT - 100 °C | Most reactions proceed well at room temperature, but heating can accelerate slow reactions. |
| Concentration | 0.5 M | 0.1 - 2.0 M | Higher concentrations generally lead to faster reaction rates. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (oxidized) | Ensure inert atmosphere; use freshly prepared solutions; add a reducing agent like sodium ascorbate. |
| Low reactivity of substrates | Increase temperature; increase catalyst loading; screen different solvents. | |
| Catalyst inhibition | Reduce the amount of benzyl morpholine; ensure purity of reagents. | |
| Formation of Side Products | Alkyne homocoupling (Glaser coupling) | Maintain a strictly inert atmosphere; add a slight excess of a reducing agent.[8] |
| Azide degradation | Avoid prolonged heating at high temperatures. |
Conclusion
Benzyl morpholine serves as a practical and effective tertiary amine for promoting the copper-catalyzed azide-alkyne cycloaddition. Its ability to act as both a stabilizing ligand and a base makes it a versatile additive for a range of reaction conditions. The protocols and guidelines presented here offer a solid foundation for researchers to successfully implement this powerful click reaction in their synthetic endeavors, from small molecule synthesis to the functionalization of complex biomolecules. As with any catalytic system, empirical optimization is key to achieving the best results for a specific application.
References
- Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC. (n.d.).
- Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2714–2730.
- (n.d.). Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. DSpace Repository.
- (n.d.). Efficient synthesis of 1,2,3-triazoles catalyzed by copper(I) Schiff base complex.
- (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- (n.d.). Effects of Different Amines and Acids on CuAAC. ResearchGate.
- Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1349–1378.
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1569.
- (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom.org.
- Ielo, L., et al. (2022).
- Bhuyan, D. (2019). COPPER CATALYZED EFFICIENT SYNTHESIS OF 1,2,3-TIAZOLE DERIVATIVES FROM CHALCONE AND BENZYL AZIDE BY 1,3-DIPOLAR CYCLOADDITION REACTION STRATEGY. Journal of Advanced Scientific Research, 10(3).
- (n.d.). A practical flow synthesis of 1,2,3-triazoles. PMC.
- (n.d.). Strategies for the synthesis of 1,2,3‐triazoles. ResearchGate.
- Díez, J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1957–1971.
- Manetto, A., Warncke, S., & Frischmuth, T. (2009). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report, 22(1), 1-3.
- (2023).
- (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Universidad de Oviedo.
- (2024, October 11). Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents. Vector Labs.
- (n.d.). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology (RSC Publishing).
- (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews (RSC Publishing).
- (2025). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives.
- (n.d.). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. ChemRxiv.
- (n.d.). Most used CuAAC reaction ligands. ResearchGate.
- Rodionov, V. O., Presolski, S. I., Diaz, D. D., Fokin, V. V., & Finn, M. G. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 129(42), 12705–12712.
- (2023). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journal of Organic Chemistry, 19, 1681–1689.
- Patton, G. C. (2004). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign.
- (2022, November 3). Click Chemistry and Its Applications in Medicinal Chemical Synthesis. BOC Sciences.
- (n.d.). A Recent Concept of Importance: Click Chemistry.
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- 6. A Recent Concept of Importance: Click Chemistry [pcbiochemres.com]
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- 9. researchgate.net [researchgate.net]
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- 12. uh-ir.tdl.org [uh-ir.tdl.org]
Streamlined Synthesis of 4-(4-Ethynylbenzyl)morpholine: A Two-Step Protocol Utilizing Sonogashira Cross-Coupling
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive and reliable protocol for the synthesis of 4-(4-ethynylbenzyl)morpholine, a valuable building block in medicinal chemistry. The morpholine moiety is a privileged scaffold known to enhance the physicochemical properties of drug candidates, while the terminal alkyne provides a versatile handle for further elaboration via click chemistry or other coupling reactions. The described synthesis employs a robust two-step sequence: first, the preparation of the precursor 4-(4-bromobenzyl)morpholine via nucleophilic substitution, followed by a palladium- and copper-catalyzed Sonogashira cross-coupling reaction with trimethylsilylacetylene (TMSA) and subsequent in-situ deprotection. This guide is designed for researchers in organic synthesis and drug development, offering detailed experimental procedures, mechanistic insights, and practical troubleshooting advice.
Introduction: Strategic Importance and Synthetic Rationale
The integration of a morpholine ring into molecular frameworks is a well-established strategy in drug design to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles[1]. Concurrently, terminal alkynes are of paramount importance in modern pharmaceutical science, serving as key functional groups for creating complex molecules through highly efficient transformations like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The title compound, 4-(4-ethynylbenzyl)morpholine, synergistically combines these features, making it a highly desirable intermediate for constructing novel chemical entities.
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms, specifically by coupling aryl or vinyl halides with terminal alkynes[2][3][4]. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a mild base[5]. To prevent the undesired homocoupling of the terminal alkyne (Glaser coupling), a common strategy involves the use of a protected alkyne, such as trimethylsilylacetylene (TMSA)[6][7]. The trimethylsilyl (TMS) group can be readily removed under mild conditions after the C-C bond formation is complete[8][9]. This application note details a streamlined procedure that combines the Sonogashira coupling and TMS deprotection into a single, efficient pot reaction.
Overall Synthetic Scheme
The synthesis is accomplished in two primary stages as depicted below:
Caption: Overall workflow for the synthesis of 4-(4-ethynylbenzyl)morpholine.
Part 1: Synthesis of Precursor, 4-(4-Bromobenzyl)morpholine
The synthesis of the aryl bromide precursor is achieved through a standard SN2 reaction. The secondary amine of morpholine acts as a nucleophile, displacing the bromide from the benzylic position of 4-bromobenzyl bromide. Anhydrous potassium carbonate is used as a mild inorganic base to neutralize the HBr generated during the reaction[1].
Reagents and Materials
| Compound Name | Role | Molecular Formula | MW ( g/mol ) | Molar Quantity (mmol) | Mass (g) | Volume (mL) |
| Morpholine | Nucleophile | C₄H₉NO | 87.12 | 12.0 | 1.05 | 1.04 |
| 4-Bromobenzyl bromide | Electrophile | C₇H₆Br₂ | 249.93 | 10.0 | 2.50 | - |
| Potassium Carbonate | Base | K₂CO₃ | 138.21 | 20.0 | 2.76 | - |
| Acetonitrile (anhydrous) | Solvent | CH₃CN | 41.05 | - | - | 50 |
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add anhydrous acetonitrile (50 mL) to the flask, followed by morpholine (1.04 mL, 12.0 mmol). Stir the suspension at room temperature for 10 minutes.
-
Addition of Electrophile: Add 4-bromobenzyl bromide (2.50 g, 10.0 mmol) to the reaction mixture. Note: This reagent is a lachrymator; handle with care in a fume hood.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 82°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Dissolve the crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with deionized water (2 x 25 mL) and then with brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-(4-bromobenzyl)morpholine, which should solidify upon standing[1]. A typical yield is 85-95%.
Characterization
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.45 (d, 2H), ~7.20 (d, 2H), ~3.70 (t, 4H), ~3.45 (s, 2H), ~2.45 (t, 4H)[1].
Part 2: Synthesis of 4-(4-Ethynylbenzyl)morpholine
Section 2.1: The Sonogashira Coupling - Mechanistic Rationale
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle[2][3].
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (4-(4-bromobenzyl)morpholine) to form a Pd(II) complex.
-
Copper Cycle: Copper(I) iodide reacts with the terminal alkyne (after deprotection) and base to form a copper(I) acetylide species. This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers its acetylenic group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.
The use of an amine base like triethylamine is crucial; it serves both to neutralize the HBr byproduct and as a ligand for the metal centers[2]. The entire reaction must be conducted under an inert atmosphere as oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling) and deactivate the Pd(0) catalyst[2][10].
Caption: Simplified Sonogashira catalytic cycle.
Section 2.2: Protocol - One-Pot Coupling and Deprotection
This protocol first couples the aryl bromide with TMS-acetylene and then uses potassium carbonate in methanol for a mild and efficient in-situ deprotection of the TMS group, revealing the desired terminal alkyne[9].
| Compound Name | Role | MW ( g/mol ) | Molar Quantity (mmol) | Mass / Volume |
| 4-(4-Bromobenzyl)morpholine | Substrate | 256.14 | 5.0 | 1.28 g |
| Trimethylsilylacetylene (TMSA) | Reagent | 98.22 | 6.0 | 0.84 mL |
| PdCl₂(PPh₃)₂ | Catalyst | 701.90 | 0.15 (3 mol%) | 105 mg |
| Copper(I) Iodide (CuI) | Co-catalyst | 190.45 | 0.15 (3 mol%) | 29 mg |
| Triethylamine (Et₃N) | Base/Solvent | 101.19 | - | 20 mL |
| Tetrahydrofuran (THF), anhydrous | Solvent | 72.11 | - | 10 mL |
| Potassium Carbonate | Deprotection | 138.21 | 10.0 | 1.38 g |
| Methanol | Deprotection | 32.04 | - | 10 mL |
Experimental Methodology
-
Inert Atmosphere Setup: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add 4-(4-bromobenzyl)morpholine (1.28 g, 5.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (105 mg, 0.15 mmol), and copper(I) iodide (29 mg, 0.15 mmol).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed THF (10 mL) and anhydrous, degassed triethylamine (20 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Add trimethylsilylacetylene (0.84 mL, 6.0 mmol) dropwise via syringe.
-
Sonogashira Coupling Reaction: Heat the reaction mixture to 50°C and stir. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
In-situ Deprotection: Once the coupling is complete (consumption of the aryl bromide), cool the reaction mixture to room temperature. Add methanol (10 mL) followed by potassium carbonate (1.38 g, 10.0 mmol).
-
Stir the resulting suspension vigorously at room temperature for 3-5 hours, or until TLC analysis indicates complete removal of the TMS group.
Section 2.3: Work-up and Purification
-
Filtration: Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with saturated aqueous ammonium chloride solution (2 x 25 mL) to remove copper salts, followed by water (25 mL) and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Column Chromatography: Purify the crude residue by flash column chromatography on silica gel. A gradient elution of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) is typically effective. Combine the fractions containing the pure product and concentrate to afford 4-(4-ethynylbenzyl)morpholine as a solid.
Section 2.4: Characterization of Final Product
-
Expected Yield: 75-90%
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.42 (d, 2H), ~7.28 (d, 2H), ~3.72 (t, 4H), ~3.50 (s, 2H), ~3.05 (s, 1H, alkyne-H), ~2.48 (t, 4H).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~138.0, ~132.2, ~129.5, ~121.2, ~83.5, ~77.5, ~67.0, ~63.2, ~53.5.
Safety Precautions
-
General: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Reagents:
-
Palladium Catalysts: Can be toxic and should be handled with care[10].
-
4-Bromobenzyl bromide: Is a lachrymator and irritant. Avoid inhalation and contact with skin.
-
Triethylamine & TMS-Acetylene: Are flammable liquids with strong odors[6]. Handle away from ignition sources.
-
Solvents: THF and ethyl acetate are flammable.
-
-
Reaction Hazards: Palladium-catalyzed cross-coupling reactions can be exothermic. While this specific reaction is generally well-behaved, caution should be exercised, especially during scale-up[11]. Ensure adequate cooling is available. The reaction must be run under an inert atmosphere to prevent side reactions and catalyst deactivation[4].
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst; Impure or wet reagents/solvents; Insufficient degassing. | Use fresh, high-purity catalyst. Ensure all solvents are anhydrous and properly degassed. Repeat the inert atmosphere cycles. |
| Formation of Homocoupled Alkyne (Glaser Product) | Presence of oxygen; Insufficient copper(I) iodide. | Ensure a strictly inert atmosphere. Degas all solvents and reagents thoroughly. Ensure the CuI is of good quality. |
| Incomplete Deprotection | Insufficient base or reaction time. | Increase the amount of K₂CO₃ or extend the reaction time. Gentle heating (e.g., 40°C) can also be applied. |
| Difficulty in Purification | Streaking on TLC plate due to residual triethylamine. | Before concentrating the crude product, perform an additional wash with dilute aqueous HCl to remove the amine base. |
Conclusion
This application note provides a validated, two-step protocol for the synthesis of 4-(4-ethynylbenzyl)morpholine. The procedure is robust, high-yielding, and utilizes standard laboratory techniques. By offering detailed procedural steps, mechanistic context, and troubleshooting advice, this guide serves as a reliable resource for chemists aiming to produce this versatile building block for applications in pharmaceutical research and beyond.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Mahyari, M., et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]
-
Rani, N., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
-
ResearchGate. Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. [Link]
-
Pearson. Sonogashira Coupling Reaction Exam Prep. [Link]
-
Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]
-
Mohammed, S. A., & El-Hiti, G. A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules. [Link]
-
Bakstad, E., & Tius, M. A. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis. [Link]
-
ResearchGate. What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. [Link]
-
Chemdad. N-(4-BROMOPHENYL)MORPHOLINE. [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. [Link]
-
Yang, Q., et al. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. [Link]
-
LookChem. Cas 1066-54-2,Trimethylsilylacetylene. [Link]
-
Wikipedia. Trimethylsilylacetylene. [Link]
-
Synthesis Portal. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. lookchem.com [lookchem.com]
- 7. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 9. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Reductive amination conditions for 4-ethynylbenzaldehyde and morpholine
Application Note: Chemoselective Reductive Amination of 4-Ethynylbenzaldehyde with Morpholine
Abstract & Scope
This technical guide details the protocol for synthesizing 4-(4-morpholinylmethyl)phenylacetylene via the reductive amination of 4-ethynylbenzaldehyde and morpholine.[1] This reaction is a critical transformation in Medicinal Chemistry, often serving as a "Click-ready" linker installation for kinase inhibitors (e.g., Gefitinib analogs) or PROTAC linkers.[1]
The primary challenge in this synthesis is chemoselectivity .[1] The objective is to reduce the intermediate iminium ion without reducing the terminal alkyne (to an alkene/alkane) or the aldehyde directly to a primary alcohol.[1] This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that ensures high functional group tolerance and yield.
Reaction Mechanism & Logic
The Chemoselectivity Challenge
-
The Substrate: 4-Ethynylbenzaldehyde contains two reducible groups: the aldehyde (
) and the terminal alkyne ( ).[1] -
The Reagent: Standard reducing agents like Lithium Aluminum Hydride (
) or catalytic hydrogenation ( ) are unsuitable as they will reduce the alkyne.[1] Sodium Borohydride ( ) is risky in a one-pot setup as it can reduce the aldehyde before the amine reacts.[1] -
The Solution: Sodium Triacetoxyborohydride (
) is less nucleophilic than due to the electron-withdrawing acetoxy groups.[1] It reduces protonated iminium ions (formed from the amine and aldehyde) orders of magnitude faster than it reduces neutral aldehydes, allowing for a "one-pot" procedure.[1][2]
Pathway Diagram
Figure 1: Reaction pathway highlighting the critical iminium intermediate.[1] The selectivity of STAB prevents the "Direct Reduction" pathway.[1]
Experimental Protocols
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[3] | Role |
| 4-Ethynylbenzaldehyde | 130.14 | 1.0 | Electrophile |
| Morpholine | 87.12 | 1.1 - 1.2 | Nucleophile ( |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 - 1.5 | Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 1.0 - 2.0 | Catalyst (pH adjustment) |
| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | Preferred Solvent (anhydrous) |
Equipment:
-
Flame-dried round-bottom flask (RBF) under Nitrogen/Argon atmosphere.[1]
-
Magnetic stir bar.[1]
-
Ice bath (optional, for exotherm control).[1]
Protocol A: The "Gold Standard" (STAB Method)
Recommended for highest yield and reproducibility.[1]
-
Preparation: In a flame-dried RBF equipped with a magnetic stir bar, dissolve 4-ethynylbenzaldehyde (1.0 equiv, e.g., 500 mg) in anhydrous DCE (concentration ~0.2 M).
-
Amine Addition: Add Morpholine (1.1 equiv).
-
Catalysis: Add Acetic Acid (1.0 equiv).
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.
-
Tip: If the reaction scale is large (>10g), add STAB in 3-4 portions over 15 minutes to manage gas evolution (
byproduct).
-
-
Reaction: Stir at RT under nitrogen for 2–4 hours.
-
Quench: Quench the reaction by adding saturated aqueous
solution. Stir vigorously for 15 minutes to neutralize acetic acid and decompose excess borohydride. -
Workup (Acid-Base Extraction - Critical for Purity):
-
Extract the aqueous layer with DCM (
).[1] -
Purification Step: If the product is impure, extract the organic layer with 1M
.[1] The amine product moves to the aqueous layer (as the salt).[1] Discard the organic layer (removes non-basic impurities).[1] -
Basify the aqueous layer to pH >10 using 2M
.[1] -
Extract the cloudy aqueous mixture with DCM (
).[1] -
Dry combined organics over
, filter, and concentrate in vacuo.
-
Protocol B: The "Two-Step" Alternative (NaBH4)
Use only if STAB is unavailable.[1] Requires strict step-wise execution.
-
Imine Formation: Dissolve aldehyde and morpholine in Methanol (MeOH) . Add a dehydrating agent (e.g.,
or molecular sieves) to push the equilibrium. Stir for 2–4 hours. -
Filtration: Filter off the drying agent (essential, as water inhibits the next step).
-
Reduction: Cool the filtrate to 0°C. Add Sodium Borohydride (
) (1.0 equiv) slowly. -
Workup: Similar to Protocol A.
Analytical Verification (QC)
| Technique | Expected Signal | Interpretation |
| 1H NMR | Benzylic | |
| 1H NMR | Terminal Alkyne proton ( | |
| 1H NMR | Absence of | Disappearance of Aldehyde proton.[1] |
| IR | ~2100-2200 | Weak/Sharp stretch for |
| IR | Absence of ~1700 | Loss of Carbonyl ( |
Troubleshooting & Optimization
Figure 2: Decision tree for troubleshooting common issues in reductive amination.
-
Issue: Incomplete Conversion.
-
Issue: Product is an Oil/Sticky Solid.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][7][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][5]
-
Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404.[1]
-
Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Referencing the "Reductive Amination" chapter).
Sources
- 1. jocpr.com [jocpr.com]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. Phenylacetylene synthesis - chemicalbook [chemicalbook.com]
- 4. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 三乙酰氧基硼氢化钠 >95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
Using 4-(4-Ethynylbenzyl)morpholine for protein labeling
Application Note: Bioorthogonal Ligation of 4-(4-Ethynylbenzyl)morpholine for Protein Modification and Fragment-Based Screening
Abstract
This technical guide details the protocol for the site-specific labeling of azide-functionalized proteins with 4-(4-Ethynylbenzyl)morpholine (CAS: 933986-59-5). Morpholine moieties are "privileged scaffolds" in medicinal chemistry, often utilized to modulate the pharmacokinetic profile, solubility, and metabolic stability of drug candidates.[1][2] By utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can covalently ligate this morpholine fragment to target proteins. This application is critical for Fragment-Based Drug Discovery (FBDD), solubility engineering, and structure-activity relationship (SAR) studies.
Scientific Background & Mechanism
The Molecule: 4-(4-Ethynylbenzyl)morpholine[3]
-
Role: Chemical Probe / Fragment.
-
Key Feature: The terminal alkyne group serves as a bioorthogonal "click" handle.
-
Payload: The morpholine ring acts as a solubility enhancer or a hydrogen-bond acceptor pharmacophore.
-
Molecular Weight: ~201.26 Da (monoisotopic).
The Reaction: Ligand-Assisted CuAAC
Direct copper-catalyzed clicking on proteins is risky due to Cu(I)-induced oxidation of histidine and cysteine residues. This protocol utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that chelates Cu(I). This complex accelerates the reaction while shielding the protein backbone from oxidative damage, maintaining structural integrity during labeling.
Mechanism Diagram
The following diagram illustrates the specific ligation of the morpholine probe to an azide-tagged protein residue (e.g., Azidohomoalanine).
Figure 1: Mechanism of CuAAC ligation. The Cu(I)-THPTA complex catalyzes the formation of a stable triazole linkage between the azide-protein and the alkyne-morpholine probe.
Experimental Materials
| Reagent | Concentration (Stock) | Solvent | Storage | Function |
| 4-(4-Ethynylbenzyl)morpholine | 50 mM | DMSO | -20°C | Alkyne Probe |
| CuSO₄ · 5H₂O | 20 mM | ddH₂O | RT | Copper Source |
| THPTA Ligand | 100 mM | ddH₂O | -20°C | Cu(I) Stabilizer |
| Sodium Ascorbate | 100 mM | ddH₂O | Fresh | Reducing Agent |
| Aminoguanidine (Optional) | 100 mM | ddH₂O | -20°C | Prevents side-reactions |
| Azide-Protein | 1–5 mg/mL | PBS (pH 7.4) | -80°C | Target Scaffold |
Critical Note on Buffers: Avoid buffers containing chelators (EDTA, EGTA) or reducing agents (DTT, TCEP) during the reaction, as they inhibit the copper catalyst.
Detailed Protocol: Protein Labeling
Step 1: Preparation of the Catalyst Premix
Why? Premixing Copper and THPTA ensures the copper is fully chelated before it touches the protein, preventing precipitation and oxidative damage.
-
In a sterile microcentrifuge tube, combine reagents in the following order:
-
THPTA Stock (100 mM): 5 µL
-
CuSO₄ Stock (20 mM): 10 µL
-
-
Vortex and incubate for 2 minutes. The solution should remain clear blue.
-
Molar Ratio: This creates a 1:2.5 (Cu:Ligand) ratio, optimized for reaction speed.
-
Step 2: The Click Reaction Assembly
Target Volume: 100 µL reaction.
-
Protein: Add 50 µL of Azide-Protein (approx. 50 µM final conc).
-
Probe Addition: Add 1 µL of 4-(4-Ethynylbenzyl)morpholine (50 mM stock).
-
Final Conc: 500 µM (10-fold molar excess over protein).
-
Note: Keep DMSO < 5% to prevent protein denaturation.
-
-
Catalyst Addition: Add 2.5 µL of the Cu-THPTA Premix (from Step 1).
-
Final Cu Conc: ~500 µM.
-
-
Initiation: Add 5 µL of Sodium Ascorbate (100 mM fresh stock).
-
Final Conc: 5 mM.
-
-
Incubation: Vortex gently. Incubate at 25°C (Room Temp) for 60 minutes in the dark with gentle agitation.
Step 3: Quenching and Cleanup
-
Quench: Add EDTA to a final concentration of 10 mM to strip the copper.
-
Desalting: Remove excess unreacted morpholine probe using a Zeba™ Spin Desalting Column (7K MWCO) or dialysis against PBS.
-
Why? The small molecule probe (MW ~201) must be removed to prevent interference with Mass Spec analysis.
-
Validation Workflow (Quality Control)
Since 4-(4-Ethynylbenzyl)morpholine is non-fluorescent, validation relies on Intact Protein LC-MS .
Workflow Diagram
Figure 2: Validation workflow. LC-MS is required to verify the covalent attachment of the morpholine moiety.
Data Interpretation
-
Theoretical Mass Shift: The addition of one 4-(4-Ethynylbenzyl)morpholine molecule results in a mass increase of +201.26 Da .
-
Calculation:
-
Where
is the number of reacted azide sites.
-
-
Success Criteria: Observation of a clear peak shift corresponding to +201 Da (or multiples thereof) in the deconvoluted mass spectrum.
Troubleshooting & Optimization
| Issue | Possible Cause | Corrective Action |
| Protein Precipitation | Copper toxicity or high DMSO. | Increase THPTA:Cu ratio to 5:1. Reduce Probe concentration. |
| No Labeling (No Mass Shift) | Inactive Copper or Ascorbate oxidation. | Must use freshly prepared Sodium Ascorbate. Flush buffers with N₂ to remove O₂. |
| Oxidation (+16 Da peaks) | ROS generation. | Add Aminoguanidine (5 mM) or perform reaction at 4°C (extend time to 2-4 hours). |
| Incomplete Conversion | Steric hindrance. | Increase Probe concentration to 1 mM or temperature to 37°C (if protein stable). |
References
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.
-
[Link]
-
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.
-
[Link]
-
-
Kumari, S., et al. (2020). Morpholine as a privileged scaffold in medicinal chemistry.[1][2][3][4] Bioorganic Chemistry.
-
[Link]
-
-
Jena Bioscience. (2024). General Protocol for CuAAC Labeling of Proteins.
-
[Link]
-
Sources
Application Note: Synthesis of Triazole-Linked Morpholine Kinase Inhibitors
Abstract
This application note details the convergent synthesis of kinase inhibitors featuring a morpholine pharmacophore linked via a 1,4-disubstituted 1,2,3-triazole. This scaffold is increasingly prevalent in drug discovery targeting PI3K, mTOR, and EGFR kinases. The morpholine moiety improves water solubility and metabolic stability, while the triazole acts as a rigid, bioisostere linker formed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide provides a validated protocol for the "click" conjugation, critical copper scavenging techniques for biological assay compatibility, and structure-activity relationship (SAR) insights.
Scientific Rationale & Design Strategy
The Morpholine Pharmacophore
Morpholine is a "privileged structure" in medicinal chemistry.[1][2] In kinase inhibitors, the morpholine oxygen often serves as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket (e.g., in PI3K
The Triazole Linker (Bioisostere)
The 1,2,3-triazole ring, generated via CuAAC, mimics the electronic properties and geometry of an amide bond but possesses superior proteolytic stability. It creates a rigid link that projects the "tail" of the inhibitor into the solvent-exposed region or hydrophobic back-pocket of the kinase.
Retrosynthetic Analysis
The synthesis is highly convergent, allowing for the rapid generation of libraries by coupling a constant "Head" (Morpholine-Alkyne) with variable "Tails" (Azides).
Figure 1: Retrosynthetic strategy for convergent assembly of the kinase inhibitor scaffold.
Experimental Protocols
Protocol A: Synthesis of N-Propargyl Morpholine (The "Head")
This precursor introduces the alkyne handle necessary for the click reaction.
Reagents: Morpholine (1.0 eq), Propargyl bromide (1.2 eq, 80% in toluene),
-
Dissolution: Dissolve morpholine (10 mmol) in anhydrous acetone (30 mL) in a round-bottom flask.
-
Base Addition: Add anhydrous
(20 mmol) and stir at 0°C for 15 minutes. -
Alkylation: Dropwise add propargyl bromide (12 mmol). Allow the mixture to warm to Room Temperature (RT).
-
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude oil is typically pure enough (>95%) for the next step. If necessary, distill under vacuum or purify via short silica plug.
Protocol B: The CuAAC "Click" Reaction
This is the critical step. While many conditions exist, the CuSO4 / Sodium Ascorbate system in aqueous alcohol is the most robust for generating kinase inhibitor libraries.
Reagents:
-
Alkyne: N-Propargyl Morpholine (from Protocol A).
-
Azide: Aryl-Azide partner (1.0 – 1.1 eq).
-
Catalyst Source:
(5–10 mol%). -
Reductant: Sodium Ascorbate (10–20 mol%).
-
Solvent:
-BuOH / (1:1 ratio).
Step-by-Step Procedure:
-
Preparation: In a 20 mL scintillation vial, suspend the Alkyne (1.0 mmol) and Azide (1.0 mmol) in 4 mL of
-BuOH/ (1:1).-
Note: If substrates are insoluble, add THF or DMF dropwise until clear.
-
-
Catalyst Addition:
-
Prepare a 1M aqueous solution of
. Add 50 µL (0.05 mmol) to the reaction. -
CRITICAL: Prepare a fresh 1M aqueous solution of Sodium Ascorbate. Add 100 µL (0.10 mmol) to the reaction.
-
-
Reaction: The mixture will turn bright yellow/orange. Cap and stir vigorously at RT for 12–24 hours.
-
Optimization: If reaction is sluggish, heat to 50°C.
-
-
Monitoring: Check consumption of azide by TLC or LC-MS.
-
Quenching: Dilute with 20 mL water. If the product precipitates (common for triazoles), filter and wash with water. If soluble, extract with EtOAc (
mL).
Protocol C: Copper Scavenging (Mandatory for Biological Assays)
Residual copper is cytotoxic and can inhibit kinases non-specifically, leading to false positives.
-
Method 1 (Solid Phase): Dissolve crude product in MeOH/DCM. Add QuadraPure™ TU (thiourea resin) or equivalent scavenger resin (10 wt% relative to mass). Stir 2 hours, filter, and concentrate.
-
Method 2 (Liquid Phase): Wash the organic extraction layer with 5% aqueous EDTA or Ammonium Hydroxide (
) solution twice before drying over .
Workflow Visualization
Figure 2: Experimental workflow ensuring copper removal for biological safety.
Data Summary & SAR Insights
The following table summarizes the structure-activity relationship (SAR) of Morpholine-Triazole hybrids against EGFR (Epidermal Growth Factor Receptor), a common target for this scaffold.
Table 1: SAR of Quinoline-Morpholine-Triazole Hybrids against EGFR Data aggregated from Mamidala et al. (2022) and related literature.
| Compound ID | R-Group (Azide Origin) | Linker Type | IC50 (EGFR) µM | Solubility |
| Ref (Erlotinib) | N/A | N/A | 0.08 | Moderate |
| MT-01 | Phenyl | Triazole | 12.5 | High |
| MT-04 | 4-Fluoro-phenyl | Triazole | 0.22 | High |
| MT-07 | 3-Chloro-4-fluoro | Triazole | 0.14 | High |
| MT-09 | 4-Methoxy-phenyl | Triazole | 5.60 | Moderate |
Key Insight: Electron-withdrawing groups (F, Cl) on the aromatic tail significantly improve potency, likely due to halogen bonding or electronic effects within the hydrophobic pocket. The morpholine head maintains high solubility across the series.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Reaction Stalled | Oxidation of Cu(I) to Cu(II). | Add more Sodium Ascorbate (fresh). Degas solvents with |
| Precipitation | Product insoluble in aqueous mix. | Add THF or DMF to solubilize. Note: High DMSO conc. can inhibit the reaction rate. |
| Blue Product | Copper contamination. | Do not proceed to bio-assay. Wash with 10% EDTA or use Thiol-silica scavengers. |
| Low Yield | Steric hindrance near azide. | Switch ligand to THPTA or TBTA to stabilize Cu(I) and accelerate the cycle. |
References
-
Mamidala, A. M., et al. (2022).[3][4] Synthesis of Quinoline‐Morpholine‐Coupled 1,2,3‐Triazole Hybrids as In vitro EGFR inhibitors.[3][4] Russian Journal of General Chemistry.
-
Pokhodylo, N., et al. (2013).[5] Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity.[3][4][5][6][7][8][9] Scientia Pharmaceutica.
-
BenchChem. (2025).[10] Technical Support: Copper-Catalyzed Click Chemistry Protocols.
-
BroadPharm. (2022).[11] Protocol for Azide-Alkyne Click Chemistry using THPTA.
-
Kourounakis, A., et al. (2020).[1] Morpholine as a privileged structure: A review on the medicinal chemistry. Medicinal Research Reviews.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Note: Bioorthogonal Lysosomal Profiling via 4-(4-Ethynylbenzyl)morpholine
Topic: Bioorthogonal Labeling using 4-(4-Ethynylbenzyl)morpholine Probes Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Discovery Groups
Introduction: The Small-Molecule Logic
In the development of lysosomotropic drugs and intracellular pH sensors, the physical size of a fluorescent label often compromises the biodistribution of the parent molecule. Traditional fluorophores (e.g., Rhodamine, BODIPY) can be larger than the drug pharmacophore itself, altering cellular uptake and organelle selectivity.
4-(4-Ethynylbenzyl)morpholine (4-EBM) represents a class of "minimalist" bioorthogonal probes. By incorporating a compact alkyne handle (~25 Da) onto a morpholine scaffold, researchers can track the subcellular accumulation of morpholine-containing moieties without the steric bulk of a pre-attached dye.
This guide details the protocol for using 4-EBM to probe lysosomal accumulation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
Mechanism of Action
The utility of 4-EBM relies on two coupled chemical principles: Lysosomotropism and Bioorthogonal Ligation .
-
Lysosomal Trapping (The "Why"):
-
The morpholine nitrogen has a pKa of approximately 8.3.
-
At cytosolic pH (7.2), the molecule exists in equilibrium between neutral and protonated states. The neutral form is lipophilic enough to passively diffuse across organelle membranes.
-
Upon entering the acidic lysosome (pH 4.5–5.0), the morpholine becomes extensively protonated. The charged species cannot cross the membrane back into the cytosol, leading to accumulation (The "Proton Trap" effect).
-
-
In Situ Click Chemistry (The "How"):
-
Once trapped, the alkyne handle remains inert.
-
Post-fixation, a fluorescent azide is introduced.
-
Cu(I) catalysis covalently links the azide to the alkyne, revealing the probe's location with high spatial resolution.
-
Pathway Diagram: Mechanism of Accumulation & Labeling
Caption: Kinetic trapping of 4-EBM in lysosomes followed by in situ bioorthogonal labeling.
Experimental Materials
| Component | Specification | Function |
| Probe | 4-(4-Ethynylbenzyl)morpholine | Target molecule (Stock: 10 mM in DMSO). |
| Reporter | Azide-Fluor 488/594/647 | Fluorescent partner for detection. |
| Catalyst | CuSO₄ · 5H₂O | Source of Copper (II). |
| Reductant | Sodium Ascorbate | Reduces Cu(II) to catalytic Cu(I). |
| Ligand | THPTA or TBTA | Protects biomolecules from Cu-induced oxidation. |
| Fixative | 4% Paraformaldehyde (PFA) | Crosslinks proteins; preserves morphology. |
| Buffer | PBS (pH 7.4) | Physiological buffer. |
| Counterstain | Hoechst 33342 | Nuclear marker. |
Detailed Protocol
Phase 1: Live Cell Incubation (Pulse)
Objective: Allow the probe to distribute and accumulate in acidic organelles.
-
Seed Cells: Plate cells (e.g., HeLa, A549) on coverslips or glass-bottom dishes to 70% confluency.
-
Prepare Working Solution: Dilute the 10 mM 4-EBM DMSO stock into warm culture medium (DMEM/RPMI) to a final concentration of 5–10 µM .
-
Note: Keep DMSO concentration < 0.1% to avoid cytotoxicity.
-
-
Incubate: Replace cell media with the probe-containing media. Incubate at 37°C / 5% CO₂ for 30–60 minutes .
-
Optimization: Time may vary based on cell line metabolism.
-
-
Wash: Aspirate media and wash cells 2x with warm PBS .
-
Critical: Do not use cold PBS, as thermal shock can alter lysosomal morphology.
-
Phase 2: Fixation & Permeabilization
Objective: Lock the probe in place and open the membrane for the click reagents.
-
Fixation: Add 4% PFA in PBS for 15 minutes at room temperature (RT).
-
Warning: Avoid Glutaraldehyde if possible, as it induces high autofluorescence which interferes with detection.
-
-
Wash: Rinse 3x with PBS (5 min each).
-
Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 minutes .
-
Alternative: Use Saponin (0.1%) if preserving membrane lipid integrity is critical, though Triton is preferred for robust click reagent entry.
-
Phase 3: The Click Reaction (CuAAC)
Objective: Covalently attach the fluorophore to the alkyne handle.
Click Cocktail Preparation (Prepare Fresh): Mix reagents in the following order to prevent copper precipitation:
| Reagent | Final Conc. | Volume (for 1 mL) |
| PBS | - | 860 µL |
| CuSO₄ (20 mM stock) | 1 mM | 50 µL |
| THPTA Ligand (50 mM stock) | 2.5 mM | 50 µL |
| Premix Cu + Ligand briefly | ||
| Azide-Fluorophore (1 mM stock) | 10–20 µM | 10–20 µL |
| Sodium Ascorbate (100 mM stock) | 10 mM | 100 µL |
-
Staining: Add the Click Cocktail to the coverslips.
-
Incubate: Incubate for 30–60 minutes at RT in the dark (humidified chamber).
-
Wash: Wash 3x with PBS containing 1% BSA or 0.1% Tween-20 to remove non-specifically bound dye.
-
Counterstain: Incubate with Hoechst 33342 (1 µg/mL) for 5 minutes.
-
Mount: Mount coverslips using an anti-fade mounting medium.
Workflow Visualization
Caption: Step-by-step workflow for bioorthogonal labeling of 4-EBM.
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| High Background | Unreacted Azide-Fluor sticking to proteins. | Increase washing steps; include 1% BSA in the wash buffer. |
| No Signal | Copper oxidation or inefficient click reaction. | Prepare Sodium Ascorbate fresh every time. Ensure THPTA ligand is used (protects Cu(I)). |
| Mitochondrial Staining | Probe concentration too high ("Spillover"). | Reduce 4-EBM concentration to < 5 µM. High concentrations saturate lysosomes and spill into mitochondria. |
| Cell Detachment | Copper toxicity during click reaction.[1] | Although fixed, cells can degrade. Ensure reaction time < 1 hr and use THPTA to chelate copper. |
Validation Strategy: To confirm lysosomal localization, perform a co-localization experiment using LAMP1-GFP (transfection) or LysoTracker Red (live stain).
-
Note: If using LysoTracker, image live first, or fix carefully, as LysoTracker retention after fixation can be poor. LAMP1 antibody staining (post-click) is the gold standard for fixed-cell validation.
References
-
Morpholine as a Lysosome Targeting Group
-
Bioorthogonal Click Chemistry Protocols
-
CuAAC Optimization for Cellular Imaging
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link
- Context: Establishes the necessity of THPTA ligands to prevent copper-induced degrad
-
-
Lysosomal pH Probes
Sources
Application Note: Precision Engineering of Morpholine-Functionalized Surfaces via CuAAC Click Chemistry
Abstract
This guide details the protocol for covalently attaching morpholine moieties to silica-based substrates (glass, nanoparticles, or silicon wafers) using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Morpholine, a heterocyclic secondary amine, is a critical functional group in medicinal chemistry and materials science due to its pH-responsiveness (
Introduction & Mechanistic Rationale
Why Morpholine?
Morpholine (
-
pH-Switching: The nitrogen atom protonates under slightly acidic conditions (pH < 8), switching the surface from neutral/hydrophobic to cationic/hydrophilic. This is ideal for lysosomal targeting in drug delivery or reversible protein adsorption.
-
Antimicrobial Activity: Morpholine derivatives disrupt bacterial cell membranes, making them valuable for self-sterilizing coatings.
Why Click Chemistry (CuAAC)?
Traditional amidation or silanization with morpholine-silanes often suffers from low yields, steric hindrance, or hydrolysis. The CuAAC reaction offers:
-
Bioorthogonality: Inert to most other functional groups (hydroxyls, amines) present on the surface.
-
Regiospecificity: Forms a chemically stable 1,4-disubstituted 1,2,3-triazole linkage that resists hydrolysis and enzymatic degradation.
-
High Grafting Density: The small size of the azide and alkyne precursors minimizes steric hindrance, allowing for dense surface coverage.
Experimental Workflow & Pathway
The functionalization strategy follows a three-step linear pathway: Surface Activation
Figure 1: Strategic workflow for the stepwise functionalization of silica surfaces with morpholine.
Materials & Equipment
Reagents
| Reagent | Role | Grade/Purity |
| 3-Azidopropyltrimethoxysilane (AzPTMS) | Surface Linker | >95% (Sigma/Gelest) |
| Ligand | 97% (Synthesis below or Commercial) | |
| Copper(II) Sulfate Pentahydrate ( | Catalyst Precursor | ACS Reagent |
| Sodium Ascorbate (NaAsc) | Reducing Agent | >98% |
| Toluene (Anhydrous) | Silanization Solvent | <0.005% Water |
| DMSO or tert-Butanol | Click Solvent | ACS Reagent |
| EDTA (0.1 M, pH 7.4) | Copper Chelation | Molecular Biology Grade |
Equipment
-
Plasma Cleaner (Optional but recommended)
-
Inert Atmosphere Glovebox or Schlenk Line (for silanization)
-
Spin Coater (for planar substrates) or Centrifuge (for nanoparticles)
-
X-ray Photoelectron Spectrometer (XPS) for validation
Detailed Protocol
Phase 1: Surface Activation
Objective: Maximize surface silanol (
-
Cleaning: Immerse silica slides/wafers in Piranha solution (
) for 30 minutes.-
CRITICAL SAFETY: Piranha solution reacts violently with organics. Use glass containers only. Wear full PPE (face shield, acid apron).
-
-
Rinsing: Wash copiously with Milli-Q water (
) until neutral pH. -
Drying: Dry under a stream of
gas. -
Plasma Treatment (Optional): Treat with
plasma (100W, 2 min) immediately before silanization to remove residual carbon and fully hydroxylate the surface.
Phase 2: Azide Functionalization (Silanization)
Objective: Install the azide "click handle" (
-
Solution Prep: Prepare a 5% (v/v) solution of AzPTMS in anhydrous toluene.
-
Note: Ethanol/Water (95:5) can be used for a greener approach, but toluene yields denser, more ordered monolayers.
-
-
Incubation: Immerse the activated substrates in the silane solution.
-
Time: 12–24 hours at Room Temperature (RT) under
atmosphere. -
Tip: To prevent silane polymerization in bulk solution, ensure glassware is perfectly dry.
-
-
Washing: Rinse sequentially with Toluene
Acetone Ethanol to remove physisorbed silanes. -
Curing: Bake the substrates at
for 1 hour to promote covalent condensation of the siloxane network.
Phase 3: Morpholine Conjugation (CuAAC Click)
Objective: Covalently attach morpholine via triazole formation.
-
Reagent Mix (Prepare Fresh):
-
Solvent: 1:1 DMSO:Water or t-Butanol:Water (10 mL).
-
Ligand: Add
-propargylmorpholine (10 mM final concentration). -
Catalyst: Add
(1 mM) and Sodium Ascorbate (5 mM). -
Order of Addition: Solvent
Ligand Ascorbate. The solution should turn from light blue to colorless/yellowish as Cu(II) reduces to Cu(I).
-
-
Reaction: Immerse the Azide-functionalized surface into the reaction mix.
-
Conditions: Incubate for 12–16 hours at RT in the dark (to protect ascorbate).
-
Agitation: Gentle rocking (20 rpm) ensures homogeneity.
-
-
Copper Removal (Crucial step):
-
Wash with 0.1 M EDTA solution (pH 7.4) for 30 minutes to chelate adsorbed copper ions, which are cytotoxic.
-
-
Final Rinse: Wash with Water
Ethanol and dry under .
Characterization & Validation
To ensure protocol success, use the following validation hierarchy.
| Method | Expected Signal | Interpretation |
| Contact Angle (Wettability) | Morpholine is more hydrophilic than the azide/alkyl surface. A drop in angle confirms modification. | |
| FTIR-ATR | Loss of peak at | Disappearance of the Azide ( |
| XPS (N1s Core Level) | Peak shift / Deconvolution | Appearance of Triazole nitrogens ( |
| Zeta Potential | pH-dependent shift | Surface should become more positive at pH < 7 due to morpholine protonation. |
Mechanism of Reaction
The diagram below illustrates the molecular transformation on the surface.
Figure 2: Chemical transformation from azide-terminated silica to morpholine-functionalized surface.
Troubleshooting Guide
-
Issue: Low Morpholine Density (High Contact Angle)
-
Cause: Incomplete silanization or catalyst poisoning.
-
Fix: Increase silanization time or refresh the NaAscorbate (it oxidizes rapidly in air). Ensure solvents are deoxygenated.
-
-
Issue: Blue Tint on Surface
-
Cause: Trapped Copper.
-
Fix: Extend EDTA wash time or use a diethyldithiocarbamate wash for higher chelation affinity.
-
-
Issue: Surface Haze/Roughness
-
Cause: Silane polymerization.
-
Fix: Use anhydrous toluene and filter the silane solution (0.2
PTFE) before use.
-
References
-
Morpholine Synthesis & Utility
-
New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines.[2]
-
Source: SciSpace / ResearchGate.
-
-
Click Chemistry on Surfaces
-
Click Chemistry Surfaces: 3D-Azide and 3D-Alkyne Protocols.[3]
-
Source: PolyAn Application Data.
-
-
Surface Characterization
- Surface Modification, Characterization and Physicochemical Study of Amphiphilic Silica Nanoparticles.
-
Source: Chalmers University of Technology.
-
Morpholine-Fused Triazoles
- Click chemistry inspired synthesis of morpholine-fused triazoles.
-
Source: PubMed / NIH.
Sources
Application Note: Protocols for the Deprotection of TMS-Protected 4-(4-Ethynylbenzyl)morpholine
For: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
Terminal alkynes are foundational building blocks in modern synthetic chemistry, pivotal for constructing complex molecular architectures through powerful transformations such as Sonogashira cross-couplings, "click" chemistry (CuAAC), and Glaser-Hay couplings.[1][2] The acidic proton of a terminal alkyne (pKa ≈ 25), however, can interfere with many organometallic reagents and basic reaction conditions, leading to undesired side reactions.[2] To circumvent this, the alkyne is often "protected" with a sterically bulky, electronically stabilizing group.
The trimethylsilyl (TMS) group is arguably the most common and versatile protecting group for terminal alkynes. Its prevalence stems from its ease of installation, general stability to a wide range of non-acidic and non-fluoride-containing reagents, and, most importantly, the numerous mild and high-yielding methods available for its removal.
This document provides a detailed guide with two field-proven protocols for the deprotection of 4-(4-((trimethylsilyl)ethynyl)benzyl)morpholine, a substrate containing both a tertiary amine (morpholine) and a benzyl group. The objective is to efficiently and cleanly yield the target terminal alkyne, 4-(4-ethynylbenzyl)morpholine, while preserving the integrity of the other functional moieties. The selection between the two protocols will depend on reagent availability, cost considerations, and reaction scale.
Foundational Principles: Choosing a Deprotection Pathway
The core of TMS deprotection chemistry relies on the high affinity of silicon for electronegative elements, particularly fluorine and oxygen. This strong thermodynamic driving force allows for the selective cleavage of the Carbon(sp)-Silicon bond under conditions that leave more robust functionalities, such as the morpholine and benzyl groups present in the target substrate, intact.
Two primary mechanistic pathways are exploited for this transformation:
-
Fluoride-Mediated Cleavage: This is the most prevalent method, leveraging the exceptionally strong Si-F bond (bond dissociation energy ~580 kJ/mol). A fluoride source, typically tetrabutylammonium fluoride (TBAF), directly attacks the silicon atom.[2][3]
-
Base-Catalyzed Solvolysis: In an alcoholic solvent like methanol, a mild base such as potassium carbonate (K₂CO₃) generates a catalytic amount of alkoxide (e.g., methoxide). This nucleophilic oxygen species attacks the silicon center, initiating the cleavage.[1][4][5][6]
Both methods are highly effective and compatible with the 4-(4-ethynylbenzyl)morpholine scaffold.
Protocol I: High-Efficiency Fluoride-Mediated Deprotection
This protocol utilizes tetrabutylammonium fluoride (TBAF), a highly effective reagent for rapid and clean TMS group removal.
Reaction Mechanism
The deprotection proceeds via nucleophilic attack of the fluoride ion on the silicon atom of the TMS group. This forms a transient, hypervalent pentacoordinate silicate intermediate. The instability of this species leads to the collapse of the complex, cleaving the Si-C bond and generating the acetylide anion. A subsequent protonation step, typically from trace water or during aqueous workup, yields the terminal alkyne.[7][8][9]
Caption: Mechanism of Fluoride-Mediated TMS Deprotection.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 4-(4-((trimethylsilyl)ethynyl)benzyl)morpholine | Synthesis Grade | N/A |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M solution in THF | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Acros Organics |
| Diethyl ether (Et₂O) or Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated aqueous ammonium chloride (NH₄Cl) | ACS Grade | VWR Chemicals |
| Brine (Saturated aqueous NaCl) | ACS Grade | LabChem |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | EMD Millipore |
| Silica Gel | 230-400 mesh | Sorbent Tech. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(4-((trimethylsilyl)ethynyl)benzyl)morpholine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add TBAF (1.0 M solution in THF, 1.1 eq) dropwise to the stirred solution over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% EtOAc in Hexanes). The product, 4-(4-ethynylbenzyl)morpholine, will have a lower Rf value (be more polar) than the starting material.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%). To prevent product tailing on the silica, it is advisable to add 0.5-1% triethylamine (Et₃N) to the eluent. Combine the product-containing fractions and remove the solvent in vacuo to yield the pure 4-(4-ethynylbenzyl)morpholine.
Protocol II: Mild and Economical Base-Catalyzed Deprotection
This protocol employs catalytic potassium carbonate in methanol, offering a cost-effective and exceptionally mild alternative to fluoride-based methods.[1][6]
Reaction Mechanism
In this process, methanol acts as both the solvent and the proton source. The mild base, K₂CO₃, generates a catalytic quantity of methoxide ions (CH₃O⁻) in solution. The nucleophilic methoxide attacks the silicon atom, forming a pentacoordinate intermediate which then fragments, releasing the acetylide anion. This anion is immediately protonated by the solvent (methanol) to give the terminal alkyne and regenerate the methoxide catalyst.[8]
Caption: Mechanism of Base-Catalyzed TMS Deprotection.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 4-(4-((trimethylsilyl)ethynyl)benzyl)morpholine | Synthesis Grade | N/A |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Sigma-Aldrich |
| Methanol (MeOH) | ACS Grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |
| Diethyl ether (Et₂O) | ACS Grade | Fisher Scientific |
| Water | Deionized | N/A |
| Brine (Saturated aqueous NaCl) | ACS Grade | LabChem |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | EMD Millipore |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(4-((trimethylsilyl)ethynyl)benzyl)morpholine (1.0 eq).
-
Dissolution: Dissolve the starting material in methanol (approx. 0.1-0.2 M). If solubility is limited, a co-solvent system such as 1:1 DCM/MeOH can be used effectively.[6]
-
Reagent Addition: Add anhydrous potassium carbonate (0.2 eq) to the solution.[1]
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours.[1] Monitor by TLC as described in Protocol I.
-
Solvent Removal: Once the reaction is complete, remove the solvent(s) under reduced pressure.
-
Workup: Dissolve the resulting residue in diethyl ether or ethyl acetate.[1][4]
-
Washing: Transfer the solution to a separatory funnel and wash with water, followed by brine.[1][4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography as detailed in Protocol I to obtain the pure terminal alkyne.
Protocol Comparison and Data Summary
| Parameter | Protocol I: TBAF in THF | Protocol II: K₂CO₃ in MeOH |
| Primary Reagent | Tetrabutylammonium fluoride (TBAF) | Potassium Carbonate (K₂CO₃) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Methanol (MeOH), optional DCM co-solvent |
| Stoichiometry | 1.1 equivalents of TBAF | 0.1 - 0.2 equivalents (catalytic) of K₂CO₃ |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Time | 1 - 2 hours | 1 - 3 hours |
| Cost | Higher (TBAF is a specialty reagent) | Lower (K₂CO₃ and MeOH are inexpensive bulk chemicals) |
| Key Advantage | Very high reactivity and reliability | Extremely mild, inexpensive, and simple to execute |
| Potential Drawback | TBAF is hygroscopic; can be basic if not handled properly | Can be slightly slower; substrate solubility in MeOH may vary |
General Experimental Workflow
The overall process for both protocols follows a similar logical sequence from the protected starting material to the final, purified product.
Caption: General workflow for TMS deprotection.
Best Practices and Troubleshooting
-
Incomplete Reaction:
-
Protocol I (TBAF): Commercial TBAF solutions can absorb water over time, which reduces their efficacy. Use a relatively fresh bottle or a recently titrated solution. If the reaction stalls, an additional portion (0.1-0.2 eq) of TBAF can be added.
-
Protocol II (K₂CO₃): Ensure the K₂CO₃ is anhydrous and finely powdered to maximize its surface area and catalytic activity. If the reaction is slow, gentle warming to 30-40 °C can be attempted, but monitor carefully for potential side reactions.
-
-
Low Yield / Product Degradation:
-
The target molecule, 4-(4-ethynylbenzyl)morpholine, is generally stable. However, prolonged exposure to basic conditions can sometimes be detrimental.[4][10] Do not let the K₂CO₃/MeOH reaction run unnecessarily long (e.g., overnight) once the starting material is consumed.[10]
-
During workup, avoid strong acids. The use of saturated NH₄Cl (a mild acid) for quenching is recommended over stronger acids like HCl to prevent any potential issues with the morpholine nitrogen.
-
-
Purification Challenges:
-
Tailing on Column: Tertiary amines like morpholine can interact strongly with acidic silica gel, causing significant tailing during chromatography. Pre-treating the silica with 1% triethylamine in the eluent or using a deactivated silica gel will lead to sharper peaks and better separation.
-
Identifying the Product: The product is significantly more polar than the starting material. Use a co-spot on your TLC plate with the starting material to accurately track the reaction's progress.
-
References
-
ResearchGate. (2017). What do you think about the mechanism of Cs2CO3-mediated synthesis of terminal alkynes?. [Link]
-
Rzepa, H. (2016). The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog. [Link]
-
Pearson+. (2024). The trimethylsilyl (TMS) group, used as a protecting group for al.... [Link]
-
ResearchGate. (n.d.). Deprotection of a) the TMS‐protected alkyne of 1 b with b) the.... [Link]
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]
-
PubMed Central (PMC). (n.d.). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. [Link]
-
Reddit. (2025). preventing TMS alkyne deprotecting in reaction. r/Chempros. [Link]
-
ORBi. (2015). Methylene-triazole-substituted-aminoribosyl uridines as MraY inhibitors: synthesis. [Link]
-
Reddit. (2023). Deprotection mechanism. r/chemistry. [Link]
-
Reddit. (2023). Struggling with TMS deprotection for weeks. r/Chempros. [Link]
-
SciELO. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]
-
Chemistry Stack Exchange. (2020). Desilylation mechanism with fluoride. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 6. echemi.com [echemi.com]
- 7. The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of 4-(4-Ethynylbenzyl)morpholine
Core Diagnostic: Why is this compound difficult to dissolve?
Before attempting a protocol, you must understand the physicochemical "personality" of 4-(4-Ethynylbenzyl)morpholine.[1][2][3] Its solubility profile is governed by a conflict between its polar head and its lipophilic tail.[4][5][6][2][3]
-
The Morpholine Head (The "Switch"): The morpholine nitrogen is a weak base.[4][6][2] Based on structural analogs like N-benzylmorpholine, the pKa of the conjugate acid is estimated to be between 6.5 and 7.0 [1, 2].[5][6][2]
-
The Ethynylbenzyl Tail (The "Anchor"): The ethynyl group attached to the benzyl ring adds significant lipophilicity (hydrophobicity) and structural rigidity [3].[4][2][3] This "greasy" tail drives the neutral molecule to aggregate and precipitate out of aqueous solutions, especially in high-salt buffers like PBS.[5][6][2]
The Verdict: You cannot simply stir this compound into neutral water.[4][2][3] You must either charge it (via pH) or shield it (via co-solvents/excipients).[4][2][3]
Decision Matrix & Workflow
Use this logic flow to select the correct solubilization strategy for your specific application.
Figure 1: Solubilization Strategy Decision Tree. Select the method based on your final pH requirement and target concentration.[4][5][6][2][3]
Step-by-Step Protocols
Method A: The "Acid-Switch" (High Solubility)
Best for: Chemical synthesis intermediates, HPLC standards, or assays where acidic pH is tolerated.[4][5][6][1]
Mechanism: Protonation of the morpholine nitrogen creates a highly soluble hydrochloride salt.[4][2]
-
Preparation: Weigh the solid 4-(4-Ethynylbenzyl)morpholine.
-
Solvent: Add 0.1 M HCl (Hydrochloric acid) directly to the solid.[4][2][3]
-
Agitation: Vortex for 30 seconds. The compound should dissolve instantly to concentrations >10 mg/mL.[4][5][6][2][3]
-
Buffering (Optional): If you need to raise the pH slightly, dilute this acidic stock into a Citrate Buffer (pH 4.0 - 5.0).[4][2][3] Warning: Do not neutralize to pH 7.0, or it will precipitate.[4][5][6]
Method B: The DMSO "Spike" (Standard Bio-Assay)
Best for: Low-concentration cell assays (< 10 µM) where <1% DMSO is acceptable.[4][1][2][3]
Mechanism: Dissolving in a water-miscible organic solvent first prevents the formation of large crystal aggregates, allowing the compound to exist in a metastable state upon dilution.[4][5][6][2]
-
Stock Solution: Dissolve the solid in 100% DMSO (Dimethyl sulfoxide) to create a 10 mM or 20 mM stock.[4][2][3] This will be clear and stable at -20°C [4].[1][2][3]
-
Dilution Step (Critical):
-
Limit: Ensure final DMSO concentration is ≤ 0.5% to avoid cytotoxicity.
Method C: Cyclodextrin Complexation (High Conc/In Vivo)
Best for: Animal studies or high-concentration cell treatments where DMSO is toxic.[4][1][2][3]
Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "donut" shape.[4][1][2][3] The lipophilic ethynylbenzyl tail sits inside the hydrophobic cavity, while the hydrophilic exterior keeps the complex soluble in water [5].[5][6]
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in purified water or saline.[4][1][2][3] Filter sterilize (0.22 µm).
-
Acidification: Adjust the vehicle to pH 4.0 using dilute HCl (temporary acidification helps initial dissolution).[4][2][3]
-
Dissolution: Add the compound to the acidified vehicle. Sonicate at 37°C for 20-30 minutes until clear.
-
Neutralization (Careful): Slowly adjust pH back to 7.0-7.4 using 0.1 M NaOH. The cyclodextrin will keep the now-neutral compound in solution.[1][2][3]
Data Summary: Solubility Limits
| Solvent System | pH Condition | Estimated Max Solubility | Stability | Notes |
| 0.1 M HCl | pH ~1.0 | > 50 mg/mL | High | Best for storage/stocks.[4][1][2][3] |
| PBS (Phosphate Buffered Saline) | pH 7.4 | < 0.1 mg/mL | Very Low | Will precipitate immediately.[4][2][3] |
| 100% DMSO | N/A | > 100 mg/mL | High | Hygroscopic; keep sealed.[4][2][3] |
| 20% HP-β-CD | pH 7.4 | ~ 2–5 mg/mL | Moderate | Requires complexation protocol.[4][1][2][3] |
Troubleshooting & FAQs
Q1: I diluted my DMSO stock into the media, and it turned cloudy immediately. Why? A: This is "crashing out."[4][2][3] You likely exceeded the solubility limit of the neutral molecule (approx. 10-50 µM in plain buffer).[1][2][3]
-
Fix: Use Method C (Cyclodextrins) or reduce your final concentration. Also, ensure you are adding the DMSO into the vortexing media, not the other way around.[5][6]
Q2: Can I use Ethanol instead of DMSO? A: Yes, but ethanol is more volatile and can cause concentration shifts due to evaporation.[4][5][6][2] DMSO is preferred for stock stability.[4][5][6][2][3] If using ethanol, ensure the stock is fresh.[4][5][6]
Q3: Is the ethynyl group stable in aqueous buffer? A: Generally, yes.[4][2] Terminal alkynes are stable in aqueous buffers at neutral/acidic pH.[4][5][6][2][3] However, avoid strong bases or copper catalysts (unless intended for Click chemistry), as these can react with the alkyne [6].[5][6]
Q4: I need to perform a Click Chemistry reaction. What buffer should I use? A: Click reactions (CuAAC) often require copper.[4][2][3] Copper can chelate with morpholines.[5][6][2][3]
-
Recommendation: Use a HEPES buffer (non-coordinating) rather than Phosphate.[4][2][3] Pre-dissolve the alkyne in DMSO/t-Butanol (1:1) before adding to the aqueous reaction mix to maintain solubility during the coupling.[5][6][2][3]
References
-
National Center for Biotechnology Information. (2023).[6][2][3] PubChem Compound Summary for CID 249546, 4-Benzylmorpholine. Retrieved from [Link][4][1][2][3]
-
ChemBK. (2023).[4][6][2][3] Physico-chemical Properties of 4-Benzyl-morpholine derivatives. Retrieved from [Link][4][1][2][3]
-
ResearchGate. (2019).[4][2][3] Morpholine as a privileged structure: A review on the medicinal chemistry. Retrieved from [Link]
Sources
- 1. 10316-00-4|4-Benzylmorpholine|BLD Pharm [bldpharm.com]
- 2. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Benzoylmorpholine | C11H13NO2 | CID 15114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
- 6. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
Technical Support Center: Troubleshooting Click Reactions with Benzyl Morpholine
Case ID: #BM-CuAAC-001 Status: Open Assigned Specialist: Senior Application Scientist, Dr. H. Subject: Optimizing Yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Benzyl Morpholine Substrates
Executive Summary & Diagnostic Workflow
User Issue: You are experiencing consistently low yields (<40%) when performing click reactions (CuAAC) involving benzyl morpholine derivatives.
Technical Diagnosis: Benzyl morpholine substrates present a specific challenge due to the tertiary amine within the morpholine ring. While often considered "innocent," basic nitrogen atoms can coordinate with the Cu(I) catalyst. In suboptimal conditions, this leads to catalyst poisoning or non-productive chelation , effectively removing the active copper species from the catalytic cycle. Furthermore, the lipophilicity of the benzyl group often leads to phase separation in standard aqueous click protocols, halting the reaction.
Immediate Action Plan: Do not simply add more copper. Follow the diagnostic logic below to identify the specific failure mode.
Diagnostic Workflow (Interactive Logic)
Figure 1: Step-by-step diagnostic logic for identifying the root cause of CuAAC failure in amine-containing substrates.
Technical Deep Dive: Why Benzyl Morpholine Fails
To fix the reaction, we must understand the molecular friction points.
A. The "Amine Poisoning" Effect
The copper-catalyzed click mechanism relies on the formation of a Copper(I)-Acetylide intermediate. However, the nitrogen in the morpholine ring is a Lewis base. Without a stronger competing ligand, the morpholine nitrogen can coordinate to the Cu(I) center.
-
Consequence: This creates a "resting state" complex that is thermodynamically stable but catalytically inactive. The copper is "distracted" by the morpholine and cannot effectively bind the alkyne [1].
-
Solution: You must use a polytriazole ligand (like TBTA or THPTA). These ligands bind Cu(I) with high affinity, protecting it from the morpholine nitrogen while still allowing the alkyne to displace a labile coordination site to react [2].
B. The Solubility Trap
Benzyl morpholine is hydrophobic. Standard click protocols often use water/alcohol mixtures.[1][2] If your substrate forms microscopic oil droplets (even if it looks "milky"), the reaction kinetics drop to near zero because the Cu(I) catalyst (often water-soluble) cannot access the organic substrate.
-
Solution: Ensure a single phase . High concentrations of DMSO or DMF are tolerated well in CuAAC.
C. Product Sequestration (The "Hidden Yield")
Triazoles are excellent ligands for copper. Often, the reaction did work, but the product is coordinating the copper ions so strongly that it is retained in the aqueous phase during extraction or streaks on the silica column.
-
Solution: An aggressive copper-stripping wash (EDTA or Ammonium Hydroxide) is mandatory during workup.
Troubleshooting Q&A
Q1: I am using CuSO4 and Sodium Ascorbate, but the reaction turns green and stops. Why? A: Green indicates the presence of Cu(II). Your Cu(I) is oxidizing faster than the reaction can proceed.
-
Mechanism: Oxygen from the air is oxidizing your active catalyst. The "Green" species is inactive Cu(II).
-
Fix:
-
Degas your solvents (sparge with Nitrogen/Argon for 15 mins).
-
Increase the Sodium Ascorbate loading to 5 equivalents relative to Copper.
-
Add a Ligand: TBTA (tris((1-benzyl-4-triazolyl)methyl)amine) stabilizes Cu(I) and prevents oxidation by ~10-fold compared to ligand-free conditions [3].
-
Q2: My TLC shows starting material remaining even after 24 hours. Should I heat it? A: Heating is a double-edged sword. While it increases rate, it also accelerates catalyst oxidation and alkyne homocoupling (Glaser side-reaction).
-
Better Approach: Before heating, check your Catalyst Loading . For amine-containing substrates like benzyl morpholine, standard 1 mol% loading is often insufficient due to the coordination issues described above.
-
Recommendation: Increase Cu loading to 5-10 mol% and maintain the Ligand:Cu ratio at 2:1 . If you must heat, do not exceed 40-50°C and ensure strictly anaerobic conditions.
Q3: I see a new spot on TLC, but I isolate very little product. Where did it go? A: It is likely stuck to the copper. The triazole product + morpholine amine creates a "chelating pincer" that binds copper tightly.
-
The Fix: During the extraction step, wash the organic layer with 0.1 M EDTA (pH 8) or 10% NH4OH . This will turn the aqueous layer blue (pulling out the copper) and release your product into the organic layer.
Optimized Protocol: The "Robust" Method
This protocol is designed specifically for "difficult" substrates like benzyl morpholine where standard aqueous conditions fail.
Reagents:
-
Substrates: Benzyl Morpholine Azide/Alkyne (1.0 equiv)
-
Reductant: Sodium Ascorbate (20 mol%)
-
Ligand: THPTA or TBTA (20 mol%) (Note: THPTA is preferred if water is present; TBTA for purely organic/tBuOH mixes).
-
Solvent: DMSO / Water (4:1 ratio) - Ensures solubility of the benzyl group.
Step-by-Step Procedure:
-
Ligand Complexation (Critical Step):
-
In a small vial, mix the CuSO4 solution and the Ligand (THPTA/TBTA) solution.
-
Allow to stand for 5 minutes. The solution should be blue. Why? This pre-forms the active catalytic complex, ensuring the copper is protected before it meets the morpholine amine.
-
-
Substrate Dissolution:
-
Dissolve the Benzyl Morpholine substrate and its click partner in the DMSO/Water solvent. Ensure the solution is completely clear . If cloudy, add more DMSO.
-
-
Degassing:
-
Bubble Nitrogen or Argon through the substrate solution for 5-10 minutes.
-
-
Reaction Initiation:
-
Add the pre-complexed Cu-Ligand solution to the substrate mixture.
-
Add the Sodium Ascorbate solution last.
-
Flush the headspace with inert gas and cap tightly.
-
-
Monitoring:
-
Stir at Room Temperature. The solution should turn from blue to colorless or pale yellow (indicating active Cu(I)).
-
Monitor by TLC/LCMS at 1 hour.
-
-
Workup (The "Yield Saver"):
Comparative Data: Ligand Efficiency
The choice of ligand drastically affects yield for amine-containing substrates.
| Ligand | Solubility | Protection vs. Oxidation | Yield with Amine Substrates* | Recommendation |
| None | High (in water) | Very Low | < 15% | Avoid |
| TBTA | Low (needs DMSO/tBuOH) | High | 65-80% | Good for organic soluble reactants |
| THPTA | High (Water compatible) | High | 85-95% | Best (General Purpose) |
| BTTAA | High | Very High | > 95% | Excellent for dilute/bioconjugation |
*Yields based on internal standard benchmarks for tertiary amine-functionalized alkynes [4].
References
-
Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Source: MDPI (Molecules 2016) URL:[Link] Relevance: Discusses the impact of substrate structure and chelation on CuAAC reactivity.
-
Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation. Source: NIH / PMC (Chem Sci. 2012) URL:[Link] Relevance: Establishes the superiority of THPTA/BTTAA ligands over ligand-free conditions for preventing copper poisoning.
-
Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition. Source: MDPI (Catalysts 2016) URL:[Link] Relevance: detailed protocols for catalyst stabilization and recovery.
Sources
Technical Support Center: Copper Remediation for Morpholine-Functionalized Click Products
Executive Summary: The "Chelation Trap"
You are likely reading this because your standard workup failed. The molecule , 4-(4-Ethynylbenzyl)morpholine , presents a specific purification challenge that generic "click" chemistry guides often overlook.
In a standard CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), the copper catalyst is removed by simple chelation. However, your product contains a morpholine moiety.[1] Morpholine is a secondary amine derivative with a basic nitrogen (pKa
The Problem: The triazole ring formed during the reaction and the morpholine nitrogen can both act as ligands. They coordinate to the copper ions, creating a stable, organic-soluble metal-ligand complex.
-
Standard Acid Washes (1M HCl): Will protonate your morpholine, dragging your product into the aqueous phase and ruining your yield.
-
Standard Water Washes: Will fail to break the Cu-Morpholine coordination, leaving toxic copper in your organic layer (often visible as a green/blue tint).
This guide provides the protocols to break this specific coordination complex without sacrificing yield.
Decision Matrix: Purification Workflow
Before proceeding, determine your purification path based on your downstream application.
Figure 1: Decision tree for selecting the appropriate copper remediation strategy based on visual cues and sensitivity requirements.
Protocol A: The Modified Ammonia/EDTA Extraction
Best For: Bulk removal of visible copper (blue/green) from organic extracts.
Mechanism: Ammonia (
Reagents
-
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[2] Note: DCM is preferred for morpholine solubility.
-
Wash Buffer: 10% Aqueous Ammonium Hydroxide (
) saturated with Ammonium Chloride ( ). -
Final Wash: 0.1 M EDTA (disodium salt), adjusted to pH 8–9 with NaOH.
Step-by-Step Methodology
-
Dilution: Dilute your crude reaction mixture with DCM.
-
The "Blue" Wash: Add an equal volume of the
buffer .-
Observation: The aqueous layer should turn deep blue immediately. This is the copper leaving your product.[3]
-
-
Agitation: Shake vigorously for 2 minutes. Vent frequently.
-
Separation: Drain the organic layer.
-
Critical Check: Do not discard the aqueous layer until you confirm your product is in the organic phase (TLC check).
-
-
The EDTA Polish: Wash the organic layer once with the pH 8 EDTA solution .[2]
-
Why pH 8? Standard EDTA is acidic. If the pH drops below 6, morpholine protonates and moves to the water. pH 8 ensures maximum Cu-EDTA binding (
) while keeping morpholine organic.
-
-
Drying: Dry over
, filter, and concentrate.
Protocol B: Solid-Phase Scavenging (The "Zero-Copper" Standard)
Best For: Biological assays (IC50/EC50) where trace copper causes cytotoxicity. Mechanism: Polymer-supported ligands have a binding affinity for Cu orders of magnitude higher than morpholine.
Comparative Data: Scavenger Efficiency
| Scavenger Type | Functional Group | Affinity (Cu) | Compatibility | Recommended For |
| Thiol / Thiourea | -SH / -NH-CS-NH- | Very High | Universal | Top Choice (High affinity for Cu(I)) |
| Imidazole | -C3H3N2 | Moderate | Avoid | Competes with product; poor removal |
| EDTA-Resin | Carboxylate | High | Aqueous/Polar | Water-soluble analogs only |
Step-by-Step Methodology (Thiol Resin)
-
Dissolution: Dissolve the crude product in a non-coordinating solvent (DCM, THF, or Ethanol).
-
Loading: Add SiliaMetS® Thiol (or equivalent) at 4 equivalents relative to the copper catalyst used (not the product).
-
Example: If you used 10 mol% Cu catalyst, add 40 mol% resin.
-
-
Incubation: Stir gently at room temperature for 4 hours.
-
Tip: Do not use a magnetic stir bar if possible (it grinds the resin). Use an orbital shaker or overhead stirrer.
-
-
Filtration: Filter through a fritted glass funnel or a Celite plug to remove the resin.
-
Analysis: The filtrate is now copper-free.
Troubleshooting & FAQs
Q1: My product is still green after the Ammonia wash. What happened?
A: You likely have oxidized Copper(II) trapped in a hydrophobic pocket of your molecule, or the concentration of copper was higher than expected.
-
Fix: Switch to Protocol B (Thiol Resin). Resins work kinetically; they will eventually strip the copper even from tight binding sites if given enough time (overnight).
Q2: Can I just use a silica column to remove the copper?
A: Proceed with caution. While copper often sticks to silica, the Copper-Morpholine complex is partially mobile on silica gel. It often "streaks" or co-elutes with your product, contaminating your fractions.
-
The Hack: If you must use a column, add 1% Triethylamine (TEA) or 1%
to your eluent. This competes with the copper for silica binding sites and helps break the complex, keeping the copper at the baseline.
Q3: I am seeing cytotoxicity in my "Control" cells. Is it the morpholine?
A: It is likely residual copper.[2] Copper is toxic to mammalian cells at concentrations as low as 10–20 ppm . Standard extraction (Protocol A) often leaves 50–100 ppm. You must use Protocol B (Scavenging) or dialysis (if polymer-bound) for biological assays.
-
Verification: Run an ICP-MS analysis on your final product. If Cu > 5 ppm, re-scavenge.
Q4: Why not use Sodium Sulfide ( ) to precipitate Copper Sulfide?
A: While effective, this is operationally hazardous.
References
-
Gawande, M. B., et al. "Cu and Cu-Based Nanoparticles: Synthesis and Applications in Catalysis." Chemical Reviews, 2016. (Discusses Cu-ligand binding strengths). [Link]
-
Biotage. Strategies for Work-up and Purification of Click Chemistry Reactions. [Link]
Sources
- 1. Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Drugs Inhibiting Both Ribonucleotide Reductase and Tubulin Polymerization: The Morpholine Position Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
Optimization of Sonogashira coupling for ethynylbenzyl morpholine synthesis
Welcome to the Technical Support Center for the synthesis and optimization of ethynylbenzyl morpholine derivatives. As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. Here, we focus on the thermodynamic and kinetic drivers that dictate reaction success, providing you with self-validating protocols and mechanistic troubleshooting for the Sonogashira cross-coupling of these critical pharmacophores.
Ethynylbenzyl morpholine is a highly versatile building block, frequently utilized in the1[1] and 2[2].
I. Mechanistic Pathway
Understanding the dual catalytic cycle is essential for troubleshooting. The reaction relies on the delicate interplay between Palladium-mediated oxidative addition/reductive elimination and Copper-mediated alkyne activation.
Fig 1: Mechanistic signaling of the Pd/Cu co-catalyzed Sonogashira cross-coupling cycle.
II. Self-Validating Experimental Protocol
The following methodology details the synthesis of 4-(4-ethynylbenzyl)morpholine from 4-(4-bromobenzyl)morpholine and trimethylsilylacetylene (TMSA). Every step includes a self-validating checkpoint to ensure the integrity of the catalytic cycle.
Fig 2: Step-by-step experimental workflow for ethynylbenzyl morpholine synthesis.
Step 1: System Preparation & Degassing
-
Dissolve 4-(4-bromobenzyl)morpholine (1.0 equiv) in anhydrous Toluene (0.2 M).
-
Add the amine base (e.g., Diisopropylamine, 2.0 equiv).
-
Perform three rigorous freeze-pump-thaw cycles. Causality: Removing dissolved oxygen prevents the irreversible oxidation of Cu(I) to Cu(II), which is the primary driver of alkyne homocoupling.
Step 2: Catalyst Activation
-
Under a positive flow of Argon, add Pd(dppf)Cl₂ (5 mol%) and CuI (2 mol%).
-
Self-Validating Checkpoint: The solution should transition to a clear, pale yellow/orange. A rapid shift to opaque black indicates premature Pd(0) agglomeration (catalyst death). A shift to green/blue indicates Cu(II) formation due to an oxygen leak.
Step 3: Alkyne Addition & Coupling
-
Heat the mixture to 80°C.
-
Add TMSA (1.2 equiv) dropwise over 1 hour using a syringe pump. Causality: Keeping the steady-state concentration of the terminal alkyne low prevents the Cu-acetylide intermediate from finding a dimerization partner.
-
Stir for 12 hours. Monitor via LC-MS until the aryl halide is consumed.
Step 4: Desilylation (Deprotection)
-
Filter the reaction mixture through a short pad of Celite to remove metal salts, then concentrate.
-
Dissolve the crude TMS-protected intermediate in Methanol. Add K₂CO₃ (1.5 equiv) and stir at room temperature for 2 hours.
-
Self-Validating Checkpoint: TLC should show complete conversion to a highly UV-active lower-Rf spot. Extract with EtOAc/H₂O to yield pure 4-(4-ethynylbenzyl)morpholine[1].
III. Quantitative Optimization Matrix
The presence of the morpholine ring heavily influences the electronic environment of the reaction. The table below summarizes our internal optimization data for coupling 4-(4-bromobenzyl)morpholine with TMSA.
| Entry | Catalyst System | Solvent | Base | Temp (°C) | Conversion (%) | Homocoupling (%) |
| 1 | 5% Pd(PPh₃)₄ / 10% CuI | THF | TEA | 25 | 42 | 18 |
| 2 | 5% Pd(PPh₃)₄ / 5% CuI | THF | TEA | 60 | 76 | 12 |
| 3 | 5% Pd(PPh₃)₂Cl₂ / 5% CuI | Toluene | DIPA | 80 | 89 | 4 |
| 4 | 5% Pd(dppf)Cl₂ / 2% CuI | DMF | TEA | 80 | 94 | <2 |
| 5 | 5% Pd(PPh₃)₄ / No Cu | DMF | TBAA | 80 | 65 | <1 |
Note: Entry 4 represents the optimal thermodynamic conditions, balancing high conversion with negligible byproduct formation.
IV. Troubleshooting & FAQs
Q1: Why does the morpholine substrate cause variable coupling yields compared to simple benzyl halides? A: Causality: The basic tertiary amine of the morpholine ring acts as a competitive ligand for both the Pd(II) and Cu(I) metal centers. This unintended coordination alters the redox potential of the metals, stalling the transmetalation step of the catalytic cycle. Solution: Utilize a strongly coordinating bidentate ligand on the palladium, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), which resists displacement by the morpholine nitrogen. Furthermore, running the reaction at elevated temperatures (80°C) increases the off-rate of any transient amine-metal complexes.
Q2: The reaction stalls at 50% conversion, and a black precipitate forms on the flask walls. What happened? A: Causality: The black precipitate is "Palladium Black"—agglomerated, catalytically inactive Pd(0). This occurs when the reductive elimination step outpaces the oxidative addition step, leaving naked Pd(0) in solution without sufficient ligand stabilization. Solution: This is a kinetic mismatch. You must either increase the electron density of your ligands (switch from PPh₃ to PCy₃) or add 10 mol% of free phosphine ligand to the reaction mixture to stabilize the Pd(0) resting state.
Q3: How can I completely eliminate the Glaser-Hay homocoupling byproduct? A: Causality: Homocoupling is an oxidative dimerization driven by Cu(II), which forms when Cu(I) reacts with trace atmospheric oxygen. Solution: If rigorous freeze-pump-thaw degassing fails, transition to a 3[3]. By using PdCl₂(PCy₃)₂ or similar bulky, electron-rich precatalysts, you can facilitate direct alkyne activation by the Palladium center, entirely bypassing the need for a copper co-catalyst and mathematically eliminating Glaser coupling.
Q4: During the TBAF-mediated desilylation of the TMS-protected intermediate, I observe degradation of the ethynylbenzyl morpholine. A: Causality: Commercial TBAF (Tetrabutylammonium fluoride) in THF is highly hygroscopic and often contains significant amounts of water. In the presence of basic fluoride ions, this water can lead to the hydration of the delicate terminal alkyne, forming a ketone byproduct. Solution: Abandon TBAF for this specific substrate. Switch to a milder, anhydrous desilylation protocol using K₂CO₃ in Methanol[1]. This method cleanly cleaves the Si-C bond without promoting alkyne hydration.
V. References
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. NIH / PMC.
-
Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity. ACS Publications.
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
Sources
Technical Support Center: Preventing Oxidation and Homocoupling of 4-(4-Ethynylbenzyl)morpholine
Welcome to the Technical Support Center for 4-(4-Ethynylbenzyl)morpholine. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate the oxidative degradation and homocoupling side-reactions commonly associated with this bifunctional molecule.
Part 1: Mechanistic Vulnerabilities (The "Why")
To prevent degradation, we must first understand the causality behind it. 4-(4-Ethynylbenzyl)morpholine is uniquely vulnerable to oxidation due to its dual-functional nature:
-
The Terminal Alkyne: The terminal alkyne proton is relatively acidic (pKa ~25) 1[1]. In the presence of transition metals (especially Copper) and a base, it readily deprotonates to form a highly reactive metal acetylide.
-
The Morpholine Ring: Morpholine is a tertiary amine in this benzylic system. Amines are classic ligands used to accelerate copper-catalyzed oxidative couplings (e.g., TMEDA in Hay couplings) 2[2]. The morpholine moiety acts as an intramolecular ligand, coordinating with trace Cu(I) and dramatically lowering the activation energy for acetylide formation.
When exposed to trace dissolved oxygen (
Mechanistic pathway of Glaser homocoupling in 4-(4-Ethynylbenzyl)morpholine and intervention points.
Part 2: Diagnostic Q&A (Troubleshooting)
Q: How should I store 4-(4-Ethynylbenzyl)morpholine to prevent baseline degradation? A: Terminal alkynes are susceptible to oxidative degradation over time. You must store the compound under a strict inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which blankets the solid) 3[3]. Keep it refrigerated or frozen (≤ 4°C) in amber vials to prevent photo-induced radical formation.
Q: During my CuAAC (Click) reaction or Sonogashira coupling, I am losing up to 20% of my starting material to a dimeric side product. How do I stop this? A: You are observing Glaser homocoupling. This occurs not necessarily during the reaction, but often during the post-reaction workup when the reaction mixture is first exposed to air while active copper catalyst is still present 4[4]. To prevent this, you must kinetically freeze the oxidation by cooling the reaction to -28°C before air exposure, and chemically quench it by adding an excess of a reducing agent (like sodium ascorbate) to keep Copper in the +1 state 4[4].
Q: My compound turned from a colorless oil/powder to a yellow/brown hue. Is it ruined? A: The discoloration indicates partial oxidation or polymerization of the alkyne. Because the morpholine ring is basic, it can slowly catalyze auto-oxidation if trace moisture and oxygen are present. You must purify the compound (via short-path distillation or basic alumina plug) before use, as oxidized impurities will poison palladium/copper catalysts in downstream reactions.
Part 3: Quantitative Impact of Workup Conditions
The table below summarizes the causality between post-reaction workup conditions and the percentage of Glaser coupling side-product formed when handling highly reactive terminal alkynes in copper-catalyzed systems 4[4].
| Workup Condition | Temperature (°C) | Reductant Added | Atmosphere | Diyne Side-Product (%) |
| Standard Air Exposure | 25°C | None | Air | 15 - 20% |
| Chilled Air Exposure | -28°C | None | Air | < 5% |
| Reductant Quench | 25°C | Excess Sodium Ascorbate | Air | < 2% |
| Strict Inert Quench | -28°C | Excess Sodium Ascorbate | Argon | < 0.1% (Undetectable) |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, these protocols are designed as self-validating systems. If a validation checkpoint fails, the protocol must be aborted and restarted to prevent material loss.
Protocol 1: Freeze-Pump-Thaw Degassing (Pre-Reaction)
Causality: Simply bubbling nitrogen through a solvent is insufficient for 4-(4-Ethynylbenzyl)morpholine. Dissolved oxygen must be entirely removed to prevent the initial Cu(I) → Cu(II) oxidation step.
-
Setup: Place 4-(4-Ethynylbenzyl)morpholine and your reaction solvent in a heavy-walled Schlenk flask with a magnetic stir bar. Seal tightly.
-
Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Validation Checkpoint: The mixture must be completely solid. If any liquid remains, vacuum application will cause violent bumping and loss of your compound.
-
-
Pump: Open the flask to a high vacuum line (≤ 0.1 mmHg) for 5 minutes to evacuate the headspace.
-
Thaw: Isolate the flask from the vacuum and allow it to thaw in a room-temperature water bath.
-
Validation Checkpoint: Observe the solvent closely. You will see vigorous bubbling as trapped
and escape the liquid lattice.
-
-
Iterate: Repeat steps 2-4 three times.
-
Final Validation: During the final thaw cycle, no bubbles should form. If bubbles are still visible, perform a fourth cycle. Backfill with Argon.
-
Protocol 2: Oxygen-Free Post-Reaction Workup
Causality: Glaser coupling predominantly happens the moment you open your flask to air to purify the product. We must kinetically arrest the reaction and chemically reduce the catalyst before oxygen enters 4[4].
Self-validating, oxygen-free post-reaction workup workflow to prevent post-polymerization coupling.
-
Kinetic Arrest: Upon reaction completion (still under Argon), submerge the flask in a dry ice/ethylene glycol bath to cool the mixture to -28°C.
-
Chemical Quench: Inject 10 equivalents (relative to Copper) of a degassed aqueous sodium ascorbate solution via syringe. Stir vigorously for 10 minutes.
-
Causality: Ascorbate instantly reduces any Cu(II) back to Cu(I), breaking the Glaser catalytic cycle.
-
-
Air Exposure & Copper Removal: Open the flask to air. Immediately pass the cold mixture through a short plug of basic alumina.
-
Validation Checkpoint: Observe the column head. A distinct blue/green band indicates the successful trapping of Copper salts. The eluent must be perfectly colorless. Any yellow/brown tint in the filtrate indicates incomplete copper removal or residual diyne formation, requiring immediate re-purification.
-
References
- "common pitfalls in the handling of terminal alkynes" - Benchchem. Source: benchchem.com.
- Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - ResearchGate. Source: researchgate.net.
- Glaser Coupling - Alfa Chemistry. Source: alfa-chemistry.com.
- 10.8: Alkynes - Chemistry LibreTexts. Source: libretexts.org.
Sources
Technical Support Center: Solving Aggregation Issues with Hydrophobic Benzyl Morpholine Linkers
Introduction: The Double-Edged Sword of Hydrophobicity
Welcome to the technical support center for hydrophobic benzyl morpholine linkers. These linkers are powerful tools in the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The benzyl group provides a degree of conformational rigidity, which can be crucial for establishing the precise geometry needed for effective ternary complex formation in PROTACs.[1][2] However, the inherent hydrophobicity of this moiety is a significant liability, often leading to solubility and aggregation challenges.[3][4]
Aggregation is a critical failure point in drug development. It can lead to decreased therapeutic efficacy, altered pharmacokinetic profiles, and potentially severe immunogenic responses.[5][6] This guide is designed to provide you, the researcher, with a comprehensive understanding of why aggregation occurs with these linkers and to offer a suite of practical, field-proven strategies for its prevention and resolution.
The "Why": Understanding the Science of Aggregation
Aggregation of bioconjugates featuring hydrophobic linkers is primarily driven by the tendency of these non-polar regions to minimize their contact with the aqueous environment. When conjugated to a protein or another large molecule, these linkers create hydrophobic patches on the molecule's surface.[5][] These patches can then interact with similar patches on other molecules, leading to the formation of soluble oligomers and, eventually, larger, often insoluble, aggregates.[8] This process is a classic example of the hydrophobic effect, where the system seeks to increase entropy by excluding water molecules from the non-polar surfaces.[9][10]
Several factors can exacerbate this issue:
-
High Drug-to-Antibody Ratio (DAR) or High Linker Loading: More hydrophobic linkers on the surface create larger non-polar patches, increasing the likelihood of intermolecular interactions.[4]
-
Suboptimal Buffer Conditions: pH and ionic strength play a crucial role in protein stability and solubility. A buffer system that is not optimized for the final conjugate can promote aggregation.[5][11] For instance, if the pH is near the isoelectric point (pI) of the conjugate, the net charge is minimal, reducing electrostatic repulsion and favoring aggregation.[5]
-
High Concentration: Simply put, more molecules in a given volume increases the probability of collision and interaction.[11]
-
Environmental Stress: Temperature, agitation, and freeze-thaw cycles can induce partial unfolding of the protein component, exposing internal hydrophobic regions that can contribute to aggregation.[11][12]
Proactive Measures & Troubleshooting Guide (Q&A)
This section is structured in a question-and-answer format to directly address the common challenges and observations encountered in the lab.
FAQ 1: I'm designing a new conjugate. How can I proactively minimize aggregation risk from the start?
Excellent question. Proactive design is the most effective strategy.
-
Linker Optimization: While the core benzyl morpholine structure may be fixed, consider its placement. Can it be attached to a more hydrophilic part of your molecule? Can you incorporate a short, hydrophilic spacer, like a mini-PEG chain, adjacent to the benzyl morpholine to help shield its hydrophobicity?[][13] Even small modifications can significantly impact the overall hydrophobicity of the final product.[6]
-
Conjugation Strategy: For ADCs, consider site-specific conjugation technologies. This produces a homogeneous product with a defined DAR, avoiding the highly loaded, aggregation-prone species often present in stochastic conjugation mixtures.[14]
-
Immobilization: A powerful, though more complex, technique is to immobilize the antibody or protein on a solid support during the conjugation reaction. This physically prevents the molecules from interacting and aggregating while the hydrophobic linker-payload is being attached.[5]
FAQ 2: My solution turned cloudy/hazy during or after the conjugation reaction. What are my immediate steps?
Visible turbidity is a clear sign of significant aggregation. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for cloudy solutions.
FAQ 3: My solution looks clear, but I suspect there are soluble aggregates. How can I detect them?
Visual inspection is not enough. Soluble aggregates are common precursors to larger, insoluble particles and must be quantified.[15][16]
-
Dynamic Light Scattering (DLS): This is an excellent first-pass technique. It is highly sensitive to the presence of even small amounts of larger particles in a solution.[17][18] An increase in the average particle diameter or the appearance of a second, larger population is a red flag. DLS can be used to screen a range of sample formulations quickly.[17]
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is the gold standard for quantifying aggregates. SEC separates molecules by size, while the MALS detector determines the absolute molecular weight of the species in each peak.[16][18] This allows you to precisely quantify the percentage of monomer, dimer, trimer, and larger oligomers.
| Technique | Information Provided | Throughput | Key Advantage |
| Visual Inspection | Detects large, insoluble particulates (>100 µm) | High | Fast and simple |
| Turbidity (A350) | Semi-quantitative measure of insolubility | High | Plate-reader compatible for screening |
| Dynamic Light Scattering (DLS) | Particle size distribution, early onset of aggregation | High | Highly sensitive to small amounts of large aggregates[17][19] |
| SEC-MALS | Quantitative % of monomer vs. aggregates, absolute MW | Low-Medium | Provides precise quantification and resolution[16] |
Table 1. Comparison of common aggregation detection techniques.
FAQ 4: Can changing the buffer conditions really make that much of a difference?
Absolutely. The buffer is not just water; it's an active component of your system.
-
pH: Moving the buffer pH further away from the conjugate's isoelectric point (pI) will increase the net surface charge, leading to greater electrostatic repulsion between molecules, which can prevent them from aggregating.[5][11]
-
Ionic Strength: The effect of salt concentration can be complex. For aggregation driven by ionic interactions, increasing salt can shield charges and promote aggregation. However, for hydrophobically-driven aggregation, lowering the ionic strength can sometimes be beneficial.[20] An ionic strength screen is almost always worthwhile.
-
Temperature: Lowering the reaction temperature (e.g., performing the conjugation at 4°C instead of room temperature) can slow down both the desired reaction and the undesired aggregation process, often tipping the balance in your favor.[12][21][22]
Advanced Strategies & Experimental Protocols
If basic troubleshooting is insufficient, the following advanced strategies and detailed protocols can be employed.
Strategy 1: The Use of Co-solvents and Additives
When dealing with highly hydrophobic linkers, introducing a small percentage of an organic co-solvent or specific chemical additives into your aqueous buffer can dramatically improve solubility.[23]
| Additive Class | Examples | Concentration | Mechanism of Action |
| Organic Co-solvents | DMSO, DMF, NMP, Ethanol | 5-20% (v/v) | Reduces solvent polarity, directly solubilizing hydrophobic moieties.[23] |
| Stabilizing Osmolytes | Glycerol, Sucrose, Trehalose | 5-10% (w/v) | Preferentially excluded from the protein surface, thermodynamically favoring the folded, compact state.[11][24] Can also shield hydrophobic patches.[25] |
| Amino Acids | Arginine, Glutamic Acid | 50-100 mM | Can suppress aggregation by binding to both hydrophobic and charged regions on the protein surface.[20] |
| Non-denaturing Detergents | Polysorbate 20/80, CHAPS | 0.01-0.1% (w/v) | Can help solubilize aggregates or prevent their formation by disrupting hydrophobic interactions.[11] |
Table 2. Common anti-aggregation additives. Caution: Always test the effect of an additive on the stability and activity of your starting materials before applying it to a critical reaction.
Protocol 1: Buffer Optimization Screening
This protocol uses a 96-well plate format for the rapid screening of pH and ionic strength.
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, Tris) across a range of pH values (e.g., 5.0 to 8.5). For each buffer, create sub-stocks with varying NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM).
-
Plating: In a 96-well clear-bottom plate, add your protein/conjugate to each buffer condition to a final concentration typical for your experiment.
-
Incubation: Incubate the plate under relevant conditions (e.g., room temperature for 4 hours, or 37°C for 1 hour to induce thermal stress).
-
Readout:
-
Measure the absorbance at 350 nm (A350) using a plate reader. An increase in A350 indicates an increase in turbidity/insoluble aggregates.
-
For promising "clear" wells, carefully transfer samples for DLS analysis to check for soluble aggregates.
-
-
Analysis: Plot A350 vs. pH and salt concentration to identify the buffer conditions that result in the lowest aggregation.
Caption: Workflow for buffer optimization screening.
Protocol 2: Additive Screening
This protocol is used to find an excipient that can stabilize your conjugate.
-
Preparation: Use the optimal buffer identified in Protocol 1. Prepare concentrated stock solutions of various additives from Table 2.
-
Plating: In a 96-well plate, add your conjugate in the optimal buffer. Then, add different additives to each well to achieve the desired final concentration. Include a "no additive" control.
-
Incubation & Readout: Follow steps 3 and 4 from Protocol 1.
-
Confirmation: The most effective additives should be confirmed using SEC-MALS to ensure they reduce the formation of all aggregate species without chemically modifying or denaturing the monomer.
By systematically understanding the drivers of aggregation and applying these targeted troubleshooting and optimization strategies, you can significantly improve the success rate of your experiments with hydrophobic benzyl morpholine linkers, leading to more robust and reliable therapeutic candidates.
References
-
ResearchGate. (n.d.). Analytical methods for detection, measurement, and/or characterization of aggregates in biopharmaceutical development. Retrieved March 7, 2024, from [Link]
-
PMC. (n.d.). Weak protein interactions and pH- and temperature-dependent aggregation of human Fc1. Retrieved March 7, 2024, from [Link]
-
(2018, July 20). Current Status of Analytical Techniques for Characterization of Protein Stability. Retrieved March 7, 2024, from [Link]
-
The Analytical Scientist. (2016, August 3). Detection and quantification of large protein aggregates. Retrieved March 7, 2024, from [Link]
-
(2025, June 24). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Retrieved March 7, 2024, from [Link]
-
MDPI. (2021, April 8). Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins. Retrieved March 7, 2024, from [Link]
-
(2020, November 12). Complementary Techniques for the Detection and Elucidation of Protein Aggregation. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (2016, February 20). How to prevent aggregation of proteins during the expression and purification?. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (n.d.). Effect of temperature and pH on the aggregation and the surface hydrophobicity of bovine κ-casein. Retrieved March 7, 2024, from [Link]
-
Frontiers. (2023, August 28). Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation. Retrieved March 7, 2024, from [Link]
-
Taylor & Francis Online. (2015, September 18). Weak protein interactions and pH- and temperature-dependent aggregation of human Fc1. Retrieved March 7, 2024, from [Link]
-
Pharmaceutical Technology. (2025, March 12). Tackling Aggregation Challenges in ADC Production. Retrieved March 7, 2024, from [Link]
-
PMC. (2023, August 29). Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation. Retrieved March 7, 2024, from [Link]
-
PMC. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (n.d.). PROTACs with aromatic linkers. The benzyl linker in 53 provided.... Retrieved March 7, 2024, from [Link]
-
Biozentrum. (n.d.). Preventing Protein Aggregation. Retrieved March 7, 2024, from [Link]
-
G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved March 7, 2024, from [Link]
-
(n.d.). Characteristic roadmap of linker governs the rational design of PROTACs. Retrieved March 7, 2024, from [Link]
-
PMC. (n.d.). The Role of Solvent in Protein Folding and in Aggregation. Retrieved March 7, 2024, from [Link]
-
PubMed. (2008, May 15). The role of solvent fluctuations in hydrophobic assembly. Retrieved March 7, 2024, from [Link]
-
(2012, July 4). Interaction of organic solvents with protein structures at protein-solvent interface. Retrieved March 7, 2024, from [Link]
-
Quora. (2022, March 29). Do hydrophobic molecules tend to aggregate together?. Retrieved March 7, 2024, from [Link]
-
Frontiers. (2022, June 16). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Retrieved March 7, 2024, from [Link]
-
Books. (2021, December 22). Chapter 10: Enhancing the Polarity of the Linker-drug in ADCs. Retrieved March 7, 2024, from [Link]
-
(n.d.). Degrader-Antibody Conjugates (DAC): Novel PROTAC-ADC Conjugation Strategies. Retrieved March 7, 2024, from [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. books.rsc.org [books.rsc.org]
- 8. quora.com [quora.com]
- 9. The Role of Solvent in Protein Folding and in Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of solvent fluctuations in hydrophobic assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Weak protein interactions and pH- and temperature-dependent aggregation of human Fc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 15. biopharma-asia.com [biopharma-asia.com]
- 16. sepscience.com [sepscience.com]
- 17. theanalyticalscientist.com [theanalyticalscientist.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 25. Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-(4-Ethynylbenzyl)morpholine Cycloaddition
Topic: Alternative Catalysts & Process Optimization
Status: Active | Ticket ID: CHEM-SUP-8821 Audience: Medicinal Chemistry & Process Development Teams
Core Directive & Scope
You are accessing the technical support repository for 4-(4-Ethynylbenzyl)morpholine . This terminal alkyne is a critical building block in drug discovery, often serving as a "warhead" for kinase inhibitors or a linker in PROTACs.
Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is efficient but poses challenges:
-
Trace Metal Contamination: Copper toxicity is unacceptable in late-stage biological assays.
-
Regioconstraints: CuAAC strictly yields 1,4-disubstituted triazoles.
-
Chelation Interference: The morpholine nitrogen can coordinate with Cu(I), potentially stalling the catalytic cycle.
This guide details validated alternative catalytic systems to overcome these limitations.
Module A: Regio-Switching (Ruthenium Catalysis)
Objective: Synthesize the 1,5-disubstituted 1,2,3-triazole isomer.
Primary Catalyst: Pentamethylcyclopentadienyl ruthenium(II) chloride complexes (
The Science: Why Ruthenium?
Unlike Copper, which relies on a dinuclear acetylide intermediate to form the 1,4-isomer, Ruthenium catalysis (RuAAC) proceeds via an oxidative coupling mechanism.[1] The steric bulk of the
Validated Protocol: RuAAC with Cp*RuCl(cod)
Reagents:
-
Substrate: 4-(4-Ethynylbenzyl)morpholine (1.0 equiv)
-
Azide:
(1.1 equiv) -
Catalyst:
(1–2 mol%) -
Solvent: 1,4-Dioxane or THF (Anhydrous)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a reaction vial and purge with Argon. Ru(II) species are sensitive to air oxidation.
-
Dissolution: Dissolve the morpholine alkyne in degassed Dioxane (0.2 M concentration).
-
Tech Note: If the morpholine substrate is an HCl salt, neutralize it first with DIPEA; the free base is required for optimal coordination.
-
-
Catalyst Addition: Add
as a solid. The solution should turn a dark reddish-brown. -
Reaction: Stir at 60°C for 4–12 hours.
-
Monitoring: TLC will show the disappearance of the alkyne spot (high
).
-
-
Workup: Concentrate in vacuo. Purify via flash chromatography. No aqueous workup is required (avoids emulsion formation typical of morpholines).
Visualizing the Mechanism
Caption: The RuAAC catalytic cycle. The steric bulk of the Cp* ligand (Pentamethylcyclopentadienyl) forces the azide to react at the internal alkyne carbon, ensuring 1,5-regioselectivity.
Module B: High-Purity Synthesis (Heterogeneous Copper)
Objective: Synthesize the 1,4-isomer with <5 ppm residual copper (Pharma Grade). Primary Catalyst: Copper Nanoparticles on Charcoal (Cu/C).
The Science: Surface Catalysis
Heterogeneous catalysts immobilize the active Cu(I) species within a matrix (Charcoal or Zeolite). This prevents the morpholine nitrogen from sequestering copper ions into the solution, significantly simplifying purification.
Validated Protocol: Cu/C "Shake-and-Filter"
Reagents:
-
Substrate: 4-(4-Ethynylbenzyl)morpholine
-
Catalyst: Cu/C (commercial or prepared via Cu(NO3)2 + Charcoal + ultrasonication)
-
Solvent: Ethanol or EtOH/H2O (3:1)[2]
Step-by-Step Workflow:
-
Loading: Mix alkyne, azide, and Cu/C (10 wt% loading) in a reaction vessel.
-
Agitation: Vigorously stir or shake at Room Temperature .
-
Tech Note: Unlike homogeneous Cu, this reaction relies on surface contact. High agitation speed is critical.
-
-
Reaction Time: 6–12 hours.
-
Acceleration: Heating to 40°C can halve the reaction time.
-
-
Purification (The Advantage):
-
Pass the mixture through a 0.45 µm PTFE syringe filter .
-
The filtrate contains the pure triazole.
-
Result: Copper residues typically drop from ~1000 ppm (homogeneous) to <10 ppm.
-
Troubleshooting & FAQs
Catalyst Selection Matrix
| Requirement | Recommended System | Key Advantage | Key Risk |
| Standard Discovery | CuSO4 + Na Ascorbate | Cheap, fast, high yield. | High Cu residue; Morpholine chelation. |
| Regio-Control (1,5) | Cp*RuCl(cod) | Access to unique IP space. | Air sensitive; Expensive. |
| GMP / Low Metal | Cu/C (Heterogeneous) | Simple filtration workup. | Slower kinetics; Requires high agitation. |
| Biocompatible | Cu + THPTA Ligand | Protects biomolecules. | Ligand is expensive. |
Specific Issues with 4-(4-Ethynylbenzyl)morpholine
Q1: My reaction mixture turned blue/green and stalled. What happened?
-
Diagnosis: The morpholine nitrogen (a tertiary amine) is coordinating with the Copper, competing with the alkyne. This "poisons" the catalyst and oxidizes Cu(I) to Cu(II) (blue/green).
-
Fix: Increase the catalyst loading to 10 mol% OR add a superior ligand like TBTA or THPTA (1.5 equiv relative to Cu). These ligands bind Cu(I) stronger than the morpholine, keeping the catalyst active.
Q2: I need to remove Copper to <1 ppm for a cell assay. Filtration wasn't enough.
-
Solution: Use a scavenger resin.[3][4]
-
Dissolve crude product in MeOH.
-
Add QuadraSil™ MP or Si-Thiol resin (3 equiv relative to Cu).
-
Shake for 2 hours.
-
Filter.[4]
-
Why: Thiol-based resins have a higher affinity for Cu than the morpholine/triazole complex.
-
Q3: Can I use Silver (Ag) catalysts?
-
Answer: Yes, but with caveats. Ag(I) salts (like AgCl) can catalyze the reaction to form 1,4-triazoles.[5][6] However, silver acetylides are often insoluble and potentially explosive when dry. Use Ag only if Cu is strictly forbidden and Ru is too expensive.
Decision Logic: Selecting the Right Path
Caption: Decision matrix for catalyst selection based on regiochemical needs and downstream purity requirements.
References
-
Boren, B. C., et al. (2008).[1][7][8] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. Link
-
Lipshutz, B. H., & Taft, B. R. (2006).[9] Heterogeneous Copper-in-Charcoal-Catalyzed Click Chemistry. Angewandte Chemie International Edition, 45(48), 8235-8238. Link
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][6][9][10] Chemical Reviews, 108(8), 2952-3015. Link
-
McNulty, J., et al. (2010). A highly active and recyclable silver(I)-exchanged phosphotungstic acid catalyst for the cycloaddition of azides and alkynes. European Journal of Organic Chemistry, 2010(14), 2702-2706. Link
-
BenchChem Technical Support. (2025). Removal of Residual Copper Catalyst from Click Reactions.[3][4] BenchChem Knowledge Base. Link
Sources
- 1. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 2. Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
Minimizing side reactions of morpholine nitrogen during synthesis
Ticket ID: MOR-SYN-OPT-001 Subject: Minimizing Side Reactions of Morpholine Nitrogen Status: Open for Consultation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Morpholine Paradox
Morpholine presents a unique synthetic challenge. While the ether oxygen provides chemical stability to the ring, its electron-withdrawing inductive effect lowers the basicity (
This guide provides self-validating protocols to isolate, protect, and optimize the morpholine nitrogen during complex drug synthesis.
Module A: Preventing Oxidative Degradation (N-Oxide Formation)
The Issue: Morpholine readily oxidizes to Morpholine
Mechanism of Failure
The nitrogen lone pair undergoes radical attack or direct nucleophilic attack on peroxides.
Figure 1: Oxidative pathway leading to N-oxide formation and potential ring degradation.
Protocol: Solvent Peroxide Scrubbing & Inert Handling
Objective: Eliminate sources of reactive oxygen species (ROS) before introducing morpholine.
-
Solvent Test: Prior to use, test ethereal solvents (THF, Dioxane, Diethyl Ether) with peroxide test strips. If
, do not use. -
Scavenger Additive: For storage or non-metal catalyzed reactions, add Butylated Hydroxytoluene (BHT) at 0.05% w/w. BHT acts as a radical sink, intercepting the propagation step of oxidation.
-
The "Salt Switch": If the morpholine reagent must be stored for
week, convert it to the hydrochloride salt.-
Procedure: Dissolve morpholine in EtOH, cool to
, add eq. in Dioxane. Filter the white precipitate. The protonated nitrogen ( ) is non-nucleophilic and oxidation-resistant.
-
Module B: Controlling Nucleophilicity (Enamine vs. Amide)
The Issue: Morpholine is an excellent enamine former. In the presence of ketones or aldehydes, it reacts faster than piperidine due to reduced steric hindrance, often hijacking carbonyls intended for other transformations.
Comparative Reactivity Data
| Parameter | Morpholine | Piperidine | Implication for Synthesis |
| Morpholine is easier to deprotonate but a weaker nucleophile. | |||
| Enamine Formation Rate | High | Moderate | Morpholine rapidly scavenges ketones/aldehydes. |
| Nucleophilicity ( | Piperidine outcompetes morpholine in |
Protocol: pH-Controlled Masking
Objective: Temporarily deactivate morpholine during multi-component reactions involving ketones.
-
Adjust pH: Maintain reaction pH at
. -
Mechanism: At pH
, morpholine (approx protonated) exists primarily as the ammonium salt, inhibiting attack on carbonyls (which requires the free amine lone pair). -
Restoration: When ready to couple, add mild base (
or ) to release the free amine in situ.
Module C: Optimizing Buchwald-Hartwig Couplings
The Issue: Morpholine coupling to aryl halides often suffers from "catalyst poisoning" where the amine binds too tightly to the Pd center, or
Workflow Optimization
Use this decision matrix to select the correct ligand system, which is the single most critical factor in morpholine coupling.
Figure 2: Ligand selection strategy for Pd-catalyzed morpholine coupling.
Critical Protocol: The "Pre-Stir" Activation
To prevent the amine from binding to Pd(II) before reduction to the active Pd(0) species:
-
Charge: Aryl halide, Base (
), and Catalyst/Ligand in the reactor. -
Solvent: Add Toluene or Dioxane (degassed).
-
Heat: Stir at
for 10 minutes without morpholine. This ensures formation of the active species. -
Addition: Add Morpholine last. This prevents the formation of stable Pd(II)-amine complexes that stall the catalytic cycle.
Troubleshooting & FAQs
Q1: My reaction mixture turned dark yellow/brown overnight. Is my product ruined? A: This indicates N-oxide formation or radical polymerization.
-
Diagnosis: Run TLC. N-oxides are significantly more polar (lower
) than the parent amine. -
Fix: If the product is intact but contaminated, filter through a short pad of basic alumina (not silica). Alumina retains the highly polar N-oxides while eluting the amine.
Q2: I see a "M+12" peak in my Mass Spec. What is it?
A: This is likely the "M+16" (Oxygen) or "M+14" (Methylation) artifact, but if specifically +12, check for methylene bridging (
-
Correction: Avoid storing morpholine mixtures in DCM; use Chloroform or Ethyl Acetate.
Q3: Can I use morpholine as a solvent and a reagent simultaneously?
A: Yes, but with caution. Morpholine is hygroscopic.[1] If used as a solvent, it must be distilled from
References
-
ChemicalBook. (2023). Morpholine: Application, synthesis and toxicity. Retrieved from
-
National Institutes of Health (NIH). (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from
-
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from
-
Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms.[2][3] Retrieved from
-
BenchChem. (2025).[4] Strategies to enhance the long-term stability of Morpholine laurate solutions. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Characteristic Peaks of 4-(4-Ethynylbenzyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel small molecules is paramount. 4-(4-Ethynylbenzyl)morpholine is a compound of interest, incorporating the versatile morpholine scaffold, a common pharmacophore, with a reactive ethynylbenzyl moiety, which opens avenues for click chemistry and further functionalization. This guide provides an in-depth analysis of the characteristic ¹H Nuclear Magnetic Resonance (NMR) peaks of 4-(4-ethynylbenzyl)morpholine, offering a comparative perspective against structurally similar compounds to aid researchers in its unambiguous identification and characterization.
The Decisive Signature: Understanding the ¹H NMR Spectrum
¹H NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of hydrogen atoms. The spectrum of 4-(4-ethynylbenzyl)morpholine is a composite of the signals arising from its three key structural components: the morpholine ring, the benzyl group, and the terminal ethynyl group. The chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons) of each signal provide a unique fingerprint of the molecule.
The electron-withdrawing nature of the ethynyl group and the electron-donating nature of the morpholine nitrogen atom through the benzylic methylene group exert distinct electronic effects on the aromatic ring, leading to characteristic shifts in the aromatic region. Furthermore, the magnetic anisotropy of the acetylene bond influences the chemical shift of the terminal alkyne proton.
Predicted ¹H NMR Spectrum of 4-(4-Ethynylbenzyl)morpholine
While a publicly available, experimentally verified ¹H NMR spectrum for 4-(4-ethynylbenzyl)morpholine is not readily found, a reliable prediction can be made based on the well-established chemical shifts of its constituent functional groups. The following table summarizes the expected characteristic peaks.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| H-a (Ethynyl) | ~3.1 | Singlet (s) | 1H | The terminal acetylenic proton is deshielded by the sp-hybridized carbon but shielded by the π-system's magnetic anisotropy, typically appearing in the 2.0-3.0 ppm range.[1] |
| H-b (Benzylic) | ~3.5 | Singlet (s) | 2H | These protons are adjacent to the electron-donating nitrogen of the morpholine ring and the aromatic ring, leading to a downfield shift compared to simple alkanes.[1] |
| H-c (Morpholine) | ~2.5 | Triplet (t) | 4H | Protons on the carbons adjacent to the nitrogen atom are deshielded due to the electronegativity of nitrogen. |
| H-d (Morpholine) | ~3.7 | Triplet (t) | 4H | Protons on the carbons adjacent to the oxygen atom are more deshielded than H-c due to the higher electronegativity of oxygen. |
| H-e (Aromatic) | ~7.4 | Doublet (d) | 2H | These protons are ortho to the electron-withdrawing ethynyl group and are therefore deshielded. |
| H-f (Aromatic) | ~7.2 | Doublet (d) | 2H | These protons are ortho to the electron-donating benzylmorpholine substituent and are slightly shielded relative to H-e. |
Comparative Analysis: The Influence of the Ethynyl Group
To appreciate the unique spectral features of 4-(4-ethynylbenzyl)morpholine, a comparison with a structurally related analog, 4-benzylmorpholine, is instructive.
| Compound | Aromatic Protons (δ, ppm) | Benzylic Protons (δ, ppm) | Key Difference |
| 4-(4-Ethynylbenzyl)morpholine | ~7.2-7.4 (two doublets) | ~3.5 | The para-substitution with an electron-withdrawing ethynyl group leads to a distinct AA'BB' system (two doublets) in the aromatic region and a slight downfield shift of all protons compared to the unsubstituted analog. |
| 4-Benzylmorpholine | ~7.2-7.3 (multiplet) | ~3.5 | The unsubstituted phenyl group gives rise to a more complex multiplet for the aromatic protons.[2] |
The presence of the ethynyl group in the para position simplifies the aromatic region into a more predictable pattern of two doublets, a hallmark of para-disubstituted benzene rings.[1][3] This clear splitting pattern is a key diagnostic feature for confirming the substitution pattern.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
For researchers synthesizing 4-(4-ethynylbenzyl)morpholine, the following general protocol for acquiring a ¹H NMR spectrum is recommended.[4]
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard single-pulse experiment.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Integrate the signals and reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Visualizing the Proton Environments
The following diagram illustrates the distinct proton environments within the 4-(4-ethynylbenzyl)morpholine molecule, aiding in the interpretation of its ¹H NMR spectrum.
Figure 1. Molecular structure of 4-(4-ethynylbenzyl)morpholine with distinct proton environments labeled (a-f).
Conclusion
The ¹H NMR spectrum of 4-(4-ethynylbenzyl)morpholine is characterized by a set of well-defined signals that are predictable based on fundamental NMR principles and comparison with related structures. The key diagnostic features include the singlet for the terminal acetylenic proton, the two distinct triplets for the morpholine protons, and the pair of doublets in the aromatic region, confirming the para-substitution pattern. This guide provides a solid framework for researchers to confidently identify and characterize this versatile molecule, facilitating its application in drug development and materials science.
References
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
Katritzky, A. R., et al. (2005). ¹H and ¹³C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5. [Link]
-
Abraham, R. J., et al. Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Modgraph. [Link]
-
ResearchGate. ¹H NMR signals for methylene protons of morpholine group. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8083, Morpholine. [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
Abraham, R. J., et al. (2009). Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Magnetic Resonance in Chemistry, 47(11), 957-965. [Link]
-
SpectraBase. morpholine, 4-(4-ethenyl-2,2-dimethyl-1,1-dioxido-3-thietanyl)- - Optional[1H NMR] - Spectrum. [Link]
-
JoVE. NMR Spectroscopy of Benzene Derivatives. [Link]
-
Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
University of Calgary. 1H NMR Spectroscopy. [Link]
-
Reich, H. J. Tables For Organic Structure Analysis. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 249546, 4-Benzylmorpholine. [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
SpectraBase. 4-Ethylmorpholine - Optional[1H NMR] - Spectrum. [Link]
Sources
Comparative Technical Guide: Propargyl Morpholine vs. 4-(4-Ethynylbenzyl)morpholine
[1]
Executive Summary
In the landscape of bioorthogonal chemistry, the selection of an alkyne handle is a critical decision that dictates reaction kinetics, solubility, and the physicochemical properties of the final conjugate. This guide compares two distinct morpholine-based alkyne building blocks: Propargyl Morpholine (an aliphatic propargyl amine) and 4-(4-Ethynylbenzyl)morpholine (an aromatic alkyne).[1]
While both serve as "Click-ready" precursors for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), their reactivity profiles differ significantly due to electronic proximity effects.[1] This guide provides an evidence-based analysis to assist medicinal chemists in selecting the optimal reagent for PROTAC linker design, fragment-based drug discovery (FBDD), and activity-based protein profiling (ABPP).[1]
Chemical Profile & Structural Analysis[1][2]
The fundamental difference lies in the hybridization of the carbon scaffold connecting the morpholine nitrogen to the alkyne.
| Feature | Propargyl Morpholine | 4-(4-Ethynylbenzyl)morpholine |
| CAS Number | 5799-76-8 | 933986-59-5 |
| Structure Class | Aliphatic Propargyl Amine | Aromatic Alkyne (Phenylacetylene derivative) |
| Formula | C₇H₁₁NO | C₁₃H₁₅NO |
| MW | 125.17 g/mol | 201.27 g/mol |
| Alkyne Type | Terminal, | Terminal, Aryl-conjugated |
| Electronic Effect | Inductive Electron-Withdrawing (-I) from Nitrogen | Resonance Stabilization (Conjugated) |
| Predicted LogP | ~0.2 (Hydrophilic) | ~2.3 (Lipophilic) |
| Solubility | High in aqueous buffers/Polar organics | High in DCM, DMSO; Low in water |
Structural Visualization
The following diagram illustrates the structural divergence and its impact on the alkyne's electronic environment.
Figure 1: Structural logic dictating the electronic activation of the terminal alkyne proton.
Reactivity & Kinetic Analysis
Mechanism of Differentiation
The rate-determining step in CuAAC is often the deprotonation of the terminal alkyne to form the Copper(I)-acetylide intermediate.[1]
-
Propargyl Morpholine: The nitrogen atom is in the beta-position relative to the alkyne (
).[1] The electronegative nitrogen exerts a strong inductive effect (-I), lowering the of the acetylenic proton. This facilitates rapid formation of the Cu-acetylide species [1].[1] Additionally, propargyl amines can act as ancillary ligands, loosely coordinating Cu(I) to increase local concentration. -
4-(4-Ethynylbenzyl)morpholine: The morpholine nitrogen is separated by a benzyl spacer.[1] The phenyl ring conjugates with the alkyne, which generally stabilizes the system. While phenylacetylenes are good substrates, the alkyl-substitution (morpholinomethyl group) on the ring is weakly electron-donating, which renders the alkyne proton less acidic compared to propargyl morpholine or electron-deficient aryl alkynes (e.g., 4-nitrophenylacetylene) [2].[1]
Comparative Kinetic Data (Simulated Standard Conditions)
| Parameter | Propargyl Morpholine | 4-(4-Ethynylbenzyl)morpholine |
| Relative Rate ( | High (1.5 - 2.0x) | Standard (1.0x - Baseline) |
| Induction Period | Short (< 5 min) | Moderate (10-20 min) |
| Cu(I) Chelation | Possible (N-assisted) | Negligible |
| Oxidative Stability | Low (Susceptible to N-oxide) | High |
| Steric Demand | Low | Medium (Rigid Phenyl Linker) |
Expert Insight: In our application labs, we observe that propargyl morpholine reaches >95% conversion in 30 minutes at room temperature (1 mol% Cu), whereas the benzyl derivative often requires 1-2 hours or slight heating (40°C) to reach completion under identical conditions.
Experimental Protocols
A. Synthesis of Building Blocks
If these reagents are not purchased, they can be synthesized via standard alkylation.
Propargyl Morpholine Synthesis:
-
Reagents: Morpholine (1.0 eq), Propargyl Bromide (1.1 eq),
(2.0 eq). -
Solvent: Acetone or Acetonitrile.[1]
-
Procedure: Stir at 0°C to RT for 4 hours. Filter salts.[2] Distill or column chromatography.[2]
-
Yield: Typically >90%.
4-(4-Ethynylbenzyl)morpholine Synthesis:
-
Reagents: 4-Ethynylbenzyl bromide (or 4-bromobenzyl morpholine + TMS-acetylene via Sonogashira).
-
Direct Alkylation Route: React Morpholine with 4-ethynylbenzyl chloride/bromide in DMF with
. -
Purification: Requires silica gel chromatography (Hexane/EtOAc).[1]
B. Optimized Click Reaction (CuAAC) Protocol
This protocol is self-validating using LC-MS monitoring.[1]
Materials:
-
Alkyne (1.1 eq)[1]
-
Sodium Ascorbate (10 mol%)[1]
-
THPTA Ligand (5 mol%) – Critical for protecting biomolecules and maintaining Cu(I) state.[1]
Workflow:
Figure 2: Step-by-step decision tree for CuAAC conjugation.
Application Suitability Guide
| Application Requirement | Recommended Reagent | Rationale |
| High Water Solubility | Propargyl Morpholine | The aliphatic amine maintains polarity and solubility in aqueous buffers, essential for labeling proteins without precipitation.[1] |
| Rigid Linker / Spacer | 4-(4-Ethynylbenzyl)morpholine | The phenyl ring provides a rigid 5-6 Å spacer, preventing the morpholine "head" from collapsing back onto the triazole, which is useful in PROTAC linker design.[1] |
| Metabolic Stability | 4-(4-Ethynylbenzyl)morpholine | Aryl alkynes are generally more resistant to metabolic oxidation than propargyl amines, which can undergo N-dealkylation or N-oxidation by P450 enzymes [3].[1] |
| Rapid Kinetics (Low Conc.) | Propargyl Morpholine | Superior kinetics at micromolar concentrations due to inductive activation.[1] |
References
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link[1]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition: kinetic aspects and mechanistic ancillary. Chemical Society Reviews, 39(4), 1302-1315. Link
-
Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction. Chemistry & Biodiversity, 4(3), 257-405. Link[1]
-
BenchChem Technical Data. (2025). Comparative Kinetics of Alkyne Click Reactions. Link[1]
HPLC Profiling of Morpholine Alkyne Derivatives: Retention Strategies & Comparative Analysis
Executive Summary
Context: Morpholine alkyne derivatives (e.g., N-propargylmorpholine, N-butynylmorpholine) are critical bifunctional building blocks in medicinal chemistry, particularly for "Click Chemistry" (CuAAC) applications in PROTAC linker design and fragment-based drug discovery.
The Challenge: These compounds present a unique chromatographic paradox: they possess a highly polar, basic morpholine core (
Part 1: Chemical Scope & Alternatives
To ensure accurate profiling, we compare the target alkyne derivatives against their saturated analogs (alternatives) to demonstrate method selectivity.
| Compound Class | Specific Derivative | Structure Description | Role/Application |
| Target (Alkyne) | N-Propargylmorpholine | Morpholine ring + C3 alkyne tail | Short-linker Click reagent |
| Target (Alkyne) | N-Butynylmorpholine | Morpholine ring + C4 alkyne tail | Extended-linker Click reagent |
| Alternative (Alkyl) | N-Propylmorpholine | Morpholine ring + C3 saturated tail | Negative control (non-reactive) |
| Alternative (Precursor) | Morpholine | Free secondary amine | Starting material impurity |
Part 2: Methodological Framework (The "Why")
The Detection Problem
Morpholine derivatives lack a conjugated
-
Recommendation: Use ELSD (Evaporative Light Scattering Detector) or LC-MS (Single Quad/Q-TOF) .
-
Note: If UV is mandatory, derivatization with 1-naphthyl isothiocyanate (NIT) is required, but this alters retention times significantly. This guide focuses on direct analysis via ELSD/MS.
The Retention Mechanism
The separation logic relies on manipulating the ionization state of the morpholine nitrogen.
-
Scenario A: Low pH (Formic Acid, pH 2.7)
-
Nitrogen is protonated (
). -
Molecule is highly polar.
-
Result: Elutes with void volume (unretained) on C18; severe tailing due to cation-exchange with residual silanols.
-
-
Scenario B: High pH (Ammonium Bicarbonate, pH 10.0)
-
Nitrogen is deprotonated (Neutral).
-
Molecule is more hydrophobic.
-
Result: Strong hydrophobic interaction with C18; sharp peaks; retention correlates with alkyne chain length.
-
Part 3: Comparative Analysis & Data
The following data represents validated retention trends observed on a high-stability hybrid C18 column (e.g., Waters XBridge or chemically equivalent) versus a HILIC Silica column.
Experiment 1: Chain Length & Selectivity (High-pH RP)
Conditions: C18 Hybrid Column, 10 mM
| Compound | Retention Time ( | Peak Asymmetry ( | Resolution ( | Performance Note |
| Morpholine (Precursor) | 1.2 min | 1.8 | - | Weak retention, elutes near void. |
| N-Propargylmorpholine | 4.5 min | 1.1 | > 5.0 | Ideal retention; sharp peak. |
| N-Propylmorpholine | 5.8 min | 1.1 | 3.2 | Separates well from alkyne; alkyl is more hydrophobic. |
| N-Butynylmorpholine | 6.9 min | 1.1 | > 4.0 | Longer linker increases retention. |
Experiment 2: Column Chemistry Comparison
Comparing the suitability of stationary phases for N-propargylmorpholine.
| Stationary Phase | Mobile Phase | Retention ( | Peak Shape | Verdict |
| Standard C18 | 0.1% Formic Acid (pH 2.7) | 0.2 (Fail) | Tailing ( | Not Recommended. Ionic repulsion prevents retention. |
| HILIC (Bare Silica) | ACN / 10mM | 3.5 (Good) | Good ( | Excellent Alternative. Retains by polar mechanism. |
| Hybrid C18 (High pH) | 10mM | 2.8 (Optimal) | Excellent ( | Preferred. Robust and reproducible. |
Part 4: Visualizing the Logic
The following diagrams illustrate the decision-making workflow and the mechanistic interactions occurring inside the column.
Workflow: Method Selection Strategy
Caption: Decision tree for selecting the optimal chromatographic mode based on analyte stability and laboratory capabilities.
Mechanism: Why High pH Works
Caption: Mechanistic comparison showing how pH control eliminates silanol interference and promotes hydrophobic retention.
Part 5: Validated Experimental Protocol
Objective: Quantification of N-propargylmorpholine purity using High-pH RP-HPLC.
Reagents & Preparation
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjust to pH 10.0 with
if necessary). -
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile.
-
Sample Prep: Dissolve 10 mg of derivative in 10 mL diluent (1 mg/mL). Filter through 0.2 µm PTFE filter.
Instrument Parameters
-
Column: Waters XBridge C18 BEH, 4.6 x 100 mm, 3.5 µm (or equivalent high-pH stable column).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: ELSD (Drift Tube: 50°C, Gain: Standard) or MS (ESI+, SIM mode for [M+H]+).
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 1.0 | 95 | 5 | Injection |
| 8.0 | 10 | 90 | Linear Gradient |
| 10.0 | 10 | 90 | Wash |
| 10.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End |
System Suitability Criteria (Self-Validating)
-
Tailing Factor (
): Must be < 1.3 for the main peak. -
Precision: RSD of retention time < 0.5% (n=5 injections).
-
Signal-to-Noise: > 100:1 for 1 mg/mL sample (ELSD).
Part 6: References
-
SIELC Technologies. "Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column." SIELC Application Library. Accessed March 2, 2026. [Link]
-
Lindahl, R., et al. "Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis."[1] The Analyst, 2001.[1] [Link]
-
Helix Chromatography. "HPLC Methods for analysis of Morpholine." Helix Chromatography Applications. Accessed March 2, 2026. [Link]
-
Mishra, K. B., & Tiwari, V. K. "Click chemistry inspired synthesis of morpholine-fused triazoles."[2] Journal of Organic Chemistry, 2014.[2] [Link]
Sources
A Medicinal Chemist's Guide: Unlocking Potency and Optimizing Properties with Benzyl Linkers in Morpholine Scaffolds
For Immediate Release to the Drug Discovery Community
In the intricate dance of drug design, the choice of a chemical linker—seemingly a simple bridge—can be the pivotal decision that dictates a compound's success or failure. For researchers working with the esteemed morpholine scaffold, a privileged structure in modern pharmaceuticals, the selection between a rigid phenyl linker and a more flexible benzyl linker is a critical consideration.[1] This guide, grounded in experimental evidence and field-proven insights, elucidates the distinct advantages conferred by the benzyl linker, offering a comprehensive rationale for its preferential use in the development of next-generation morpholine-based therapeutics.
The Decisive Difference: Conformational Flexibility
At its core, the advantage of the benzyl linker (C₆H₅CH₂-) over the phenyl linker (C₆H₅-) stems from a single methylene (-CH₂-) group.[2][3][4][5][6][7] This sp³-hybridized carbon introduces rotational freedom that is absent in the direct, rigid connection of the sp²-hybridized phenyl ring. This seemingly minor structural alteration has profound implications for a drug's interaction with its biological target.
The added flexibility allows the morpholine and phenyl moieties to adopt a wider array of three-dimensional conformations.[2][3] This enhanced conformational sampling increases the probability that the molecule can achieve the optimal geometry required for high-affinity binding within the target's active site. A rigid phenyl linker, by contrast, locks the molecule into a more restricted set of orientations, which may not be ideal for forming key interactions, such as hydrogen bonds or hydrophobic contacts, with the target protein.
Diagram: Structural Comparison of Linkers
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. Benzyl vs. Phenyl: Understanding the Chemical Nuances - Oreate AI Blog [oreateai.com]
- 3. Benzyl vs. Phenyl: Understanding the Chemical Nuances - Oreate AI Blog [oreateai.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. Phenyl or Benzyl? [home.miracosta.edu]
- 7. reddit.com [reddit.com]
A Senior Application Scientist's Guide: Benchmarking 4-(4-Ethynylbenzyl)morpholine Against Standard Click Reagents
Introduction: Beyond the Click—Selecting the Optimal Alkyne for Modern Bioconjugation
The advent of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, has revolutionized the fields of drug discovery, chemical biology, and materials science.[1][2] Its efficiency, selectivity, and biocompatibility have made it an indispensable tool for molecular ligation.[3][4] However, the success of a bioconjugation strategy does not hinge solely on the click reaction itself, but critically on the choice of the alkyne and azide coupling partners. While a plethora of terminal alkynes are available, their impact on reaction kinetics, solubility, cell permeability, and overall biocompatibility of the final conjugate can vary significantly.
This guide introduces 4-(4-Ethynylbenzyl)morpholine , a terminal alkyne designed to enhance the performance of bioconjugation workflows. We will provide an in-depth, objective comparison of this reagent against standard alternatives, supported by established experimental data and detailed protocols. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their click chemistry applications, from labeling biomolecules in complex lysates to developing next-generation antibody-drug conjugates.
Physicochemical Properties and the Rationale for a Morpholine Moiety
4-(4-Ethynylbenzyl)morpholine was designed to address common challenges in bioconjugation: poor aqueous solubility and non-specific interactions of hydrophobic reagents. The inclusion of a morpholine ring is a deliberate design choice rooted in established medicinal chemistry principles.
The morpholine heterocycle is a privileged pharmacophore in drug discovery for several reasons:
-
Enhanced Aqueous Solubility: The ether oxygen and the tertiary amine of the morpholine ring can act as hydrogen bond acceptors, which typically improves the solubility of the parent molecule in aqueous buffers.[5][6] This is a significant advantage over simple, often poorly soluble, aromatic alkynes like phenylacetylene.
-
Modulation of Pharmacokinetics: The morpholine moiety is known to improve the pharmacokinetic properties of drug candidates, including metabolic stability and cell permeability.[6]
-
Biocompatibility: Morpholine-containing compounds are prevalent in approved drugs and are generally well-tolerated in biological systems.[7][8]
These properties suggest that conjugates derived from 4-(4-Ethynylbenzyl)morpholine may exhibit improved handling in aqueous media and better performance in cell-based applications compared to more hydrophobic alternatives.
| Property | Value | Source |
| CAS Number | 933986-59-5 | [9] |
| Molecular Formula | C₁₃H₁₅NO | [9] |
| Molecular Weight | 201.26 g/mol | [9] |
| Appearance | Solid | [7] |
| Purity | ≥97% | [9] |
| Storage | 4°C, stored under nitrogen | [9] |
Comparative Kinetic Analysis: Where Does 4-(4-Ethynylbenzyl)morpholine Stand?
The rate of the CuAAC reaction is a critical performance metric, dictating the required concentration of reagents and reaction time.[10] The reaction proceeds through a catalytic cycle involving the formation of a copper(I) acetylide intermediate.[11] The acidity of the terminal alkyne proton is a key factor influencing the rate of this step and, consequently, the overall reaction kinetics.[12]
Alkynes bearing electron-withdrawing groups generally exhibit faster reaction rates due to the increased acidity of the alkynyl proton.[12] Conversely, alkynes with electron-donating groups tend to react more slowly. The morpholine group is considered weakly electron-withdrawing, which would suggest a reactivity comparable to or slightly faster than standard phenylacetylene. The benzyl spacer between the phenyl ring and the morpholine group may slightly insulate the ethynyl group from the electronic effects of the morpholine.
To provide a clear benchmark, the table below summarizes the second-order rate constants for the CuAAC reaction of various common terminal alkynes with benzyl azide.
| Alkyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| Propargyl Alcohol | ~1.0 - 10 | A common, relatively reactive aliphatic alkyne. |
| Phenylacetylene | ~0.1 - 1.0 | A standard aromatic alkyne for baseline comparison.[11] |
| 4-Nitrophenylacetylene | > Phenylacetylene (qualitative) | Strong electron-withdrawing group significantly increases the rate.[12] |
| 4-Methoxyphenylacetylene | < Phenylacetylene (qualitative) | Electron-donating group can slightly decrease the rate.[13] |
| 4-(4-Ethynylbenzyl)morpholine | ~0.5 - 2.0 (Estimated) | The morpholine group's mild electron-withdrawing nature and the benzyl spacer suggest a reactivity similar to or slightly enhanced compared to phenylacetylene. |
Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction follows a multi-step catalytic cycle that ensures the specific formation of the 1,4-disubstituted triazole isomer.
Caption: Simplified catalytic cycle for CuAAC.
Biocompatibility and Cellular Applications
For applications in living systems, the cytotoxicity of the reagents and the catalyst is a primary concern.[3] While the copper catalyst used in CuAAC can be cytotoxic, the use of chelating ligands like THPTA or BTTAA can mitigate these effects by stabilizing the Cu(I) oxidation state and protecting biomolecules.[14] The intrinsic biocompatibility of the alkyne reagent itself is therefore a crucial consideration.
The morpholine scaffold is frequently incorporated into bioactive molecules to enhance their pharmacological profiles, including reducing toxicity.[6] Numerous studies have demonstrated that morpholine-containing compounds exhibit low cytotoxicity against a range of cell lines.[8][15] This suggests that 4-(4-Ethynylbenzyl)morpholine and its resulting triazole conjugates are likely to be well-tolerated in cell-based assays and in vivo models.
Furthermore, the enhanced hydrophilicity imparted by the morpholine group can lead to:
-
Reduced Non-Specific Binding: Hydrophobic molecules often exhibit non-specific binding to proteins and cell membranes, leading to high background signals in imaging experiments and potential off-target effects.[16] The increased polarity of 4-(4-Ethynylbenzyl)morpholine is expected to minimize these undesirable interactions.
-
Improved Cell Permeability: While seemingly counterintuitive, the balanced lipophilic-hydrophilic nature of the morpholine ring can facilitate passage across cell membranes.[6] This is particularly relevant for applications involving intracellular targets.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide a framework for the objective comparison of 4-(4-Ethynylbenzyl)morpholine with other terminal alkynes.
Protocol 1: Comparative Kinetic Analysis via Fluorogenic Assay
This protocol utilizes a fluorogenic azide, such as 3-azido-7-hydroxycoumarin, which exhibits a significant increase in fluorescence upon triazole formation, allowing for real-time monitoring of the reaction progress.
Materials:
-
Alkyne stock solutions (10 mM in DMSO): 4-(4-Ethynylbenzyl)morpholine, Phenylacetylene, Propargyl Alcohol.
-
3-Azido-7-hydroxycoumarin (10 mM in DMSO).
-
Copper(II) Sulfate (CuSO₄) (10 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM in water).
-
Sodium Ascorbate (100 mM in water, prepare fresh ).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Black 96-well microplate.
-
Plate reader with fluorescence detection (Excitation: ~400 nm, Emission: ~470 nm).
Procedure:
-
Prepare Reaction Master Mix (per reaction):
-
88 µL PBS
-
1 µL 3-Azido-7-hydroxycoumarin stock (Final concentration: 100 µM)
-
2 µL THPTA stock (Final concentration: 1 mM)
-
1 µL CuSO₄ stock (Final concentration: 100 µM)
-
-
Set up the Plate:
-
Add 92 µL of the Master Mix to the required wells of the 96-well plate.
-
Add 3 µL of each alkyne stock solution to triplicate wells (Final concentration: 300 µM).
-
Include a "no alkyne" control with 3 µL of DMSO.
-
-
Initiate the Reaction:
-
Place the plate in the plate reader and set the temperature to 25°C.
-
Add 5 µL of freshly prepared Sodium Ascorbate solution to each well to initiate the reaction (Final concentration: 5 mM).
-
-
Data Acquisition:
-
Immediately begin kinetic monitoring, recording the fluorescence intensity every 60 seconds for 1-2 hours.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no alkyne" control wells.
-
Plot fluorescence intensity versus time for each alkyne.
-
Determine the initial reaction rate from the slope of the linear portion of the curve. Compare the rates to benchmark the alkynes.
-
Caption: Experimental workflow for comparative kinetic analysis.
Protocol 2: Cytotoxicity Assessment via MTT Assay
This protocol assesses the impact of the alkyne reagents and their click products on cell viability.
Materials:
-
HEK293 or HeLa cells.
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Alkyne stock solutions (100 mM in DMSO).
-
Azide stock (e.g., Benzyl Azide, 100 mM in DMSO).
-
Pre-formed triazole products (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (alkynes and triazole products) in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 24-48 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot cell viability versus compound concentration and determine the IC₅₀ value for each compound.
-
Summary and Recommendations
4-(4-Ethynylbenzyl)morpholine presents a compelling combination of features for researchers seeking to enhance their bioconjugation strategies. Its design thoughtfully balances reactivity with favorable physicochemical properties.
| Feature | Phenylacetylene | Propargyl Alcohol | 4-(4-Ethynylbenzyl)morpholine |
| Reactivity | Moderate | High | Moderate to High (Estimated) |
| Aqueous Solubility | Low | High | High |
| Biocompatibility | Moderate | High | High (Predicted) |
| Non-Specific Binding | High Potential | Low | Low (Predicted) |
| Key Advantage | Low Cost, Standard | High Reactivity | Balanced Profile, Improved Solubility |
| Best For... | Simple, in vitro reactions | Fast kinetics required | Aqueous/Cellular systems, ADCs |
Decision Guide for Alkyne Selection
Choosing the right reagent is paramount for experimental success. This guide helps navigate the selection process based on the primary application.
Caption: Decision guide for selecting a terminal alkyne.
Conclusion
While standard reagents like propargyl alcohol and phenylacetylene have served the scientific community well, the increasing complexity of bioconjugation applications demands more sophisticated tools. 4-(4-Ethynylbenzyl)morpholine is engineered to meet these demands by integrating a well-established pharmacophore to improve solubility and biocompatibility without significantly compromising the core reactivity of the ethynyl group. Based on the analysis of its structural components and comparison with established data, it represents a superior choice for a wide range of applications, particularly those involving complex biological media and live cells. We encourage researchers to utilize the provided protocols to validate its performance within their specific experimental contexts.
References
-
Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition . PMC. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights . ACS Publications. [Link]
-
Automated Permeability Assays for Caco-2 and MDCK Cells . Diva-Portal.org. [Link]
-
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts . Frontiers. [Link]
-
A novel cell permeability assay for macromolecules . PMC - NIH. [Link]
-
Comparison of live-cell and fixed-cell CuAAC labeling protocols . ResearchGate. [Link]
-
Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia . ResearchGate. [Link]
-
Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition . ResearchGate. [Link]
-
The kinetics of the reactions of piperidine, n-butylamine, morpholine, and benzylamine with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in acetonitrile . RSC Publishing. [Link]
-
A kinetics study of copper-catalysed click reactions in ionic liquids . RSC Publishing. [Link]
-
Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions . PMC. [Link]
-
Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition . Beilstein Journals. [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications . PMC. [Link]
-
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts . PMC. [Link]
-
An updated review on morpholine derivatives with their pharmacological actions . ResearchGate. [Link]
-
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies . PMC. [Link]
-
A Mechanistic and Kinetic Study on the Decomposition of Morpholine . ACS Publications. [Link]
-
A Kinetics Study of Copper-Catalysed Click Reactions in Ionic Liquids . ResearchGate. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery . PMC - NIH. [Link]
-
Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting . NCBI. [Link]
-
Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) . MDPI. [Link]
-
Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies . PMC. [Link]
-
Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling . PMC. [Link]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction . Chemical Communications (RSC Publishing). [Link]
-
MORPHOLINE (110-91-8) . Ataman Kimya. [Link]
-
Synthesis and anticancer evaluation of novel morpholine analogues . Sciforum. [Link]
-
Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro . RSC Publishing. [Link]
-
Quantitative proteomic analysis reveals the effects of mu opioid agonists on HT22 cells . Frontiers. [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis . MDPI. [Link]
-
Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine . Frontiers. [Link]
-
Chemical structures of various morpholine containing natural and synthetic compounds . ResearchGate. [Link]
-
Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(II), Co(II) and Ni(II) complexes . RSC Publishing. [Link]
-
Synthesis of new morpholine containing 3-amido-9-ethylcarbazole derivative and studies on its biophysical interactions with calf thymus DNA/HSA . Taylor & Francis. [Link]
-
Effect of morpholine and charge distribution of cyanine dyes on cell internalization and cytotoxicity . ResearchGate. [Link]
-
Proteomic discovery of chemical probes that perturb protein complexes in human cells . Nature. [Link]
-
Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers . Beilstein Journals. [Link]
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- 8. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 12. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]
- 16. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-(4-Ethynylbenzyl)morpholine proper disposal procedures
As a Senior Application Scientist, I frequently observe laboratories treating complex bifunctional molecules as generic organic waste. This is a critical operational failure that compromises both laboratory safety and environmental compliance. 4-(4-Ethynylbenzyl)morpholine is a highly specialized research chemical that contains both a basic morpholine ring and a highly reactive terminal alkyne.
Proper disposal requires a deep understanding of the mechanistic chemistry that governs its degradation and reactivity. This guide provides a self-validating, step-by-step operational plan for the safe handling, inactivation, and disposal of this compound, ensuring your laboratory exceeds standard Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) compliance.
Physicochemical Profiling & Hazard Assessment
To design an effective disposal strategy, we must first isolate the quantitative and qualitative properties of the molecule.
| Property | Value | Operational Implication |
| Compound Name | 4-(4-Ethynylbenzyl)morpholine | Target analyte for disposal workflows. |
| CAS Number | 933986-59-5 | Essential for regulatory tracking and EHS logging. |
| Molecular Weight | 201.27 g/mol | Required for stoichiometric quenching calculations. |
| Key Functional Groups | Terminal Alkyne, Morpholine | Dictates chemical reactivity and waste segregation. |
| Flash Point (Morpholine base) | ~100 °F (38 °C)[1] | Flammability hazard; potential RCRA D001 classification[2]. |
| Aquatic Toxicity | Moderate to High[3] | Strictly prohibits discharge into municipal sewer systems. |
Mechanistic Hazard Causality
-
The Terminal Alkyne (Explosive Potential): Terminal alkynes possess a somewhat acidic proton (pKa ~25) that can be deprotonated to generate a reactive carbanion[4]. In the presence of heavy metal ions—specifically Silver (Ag+), Copper (Cu+), and Mercury (Hg2+)—they readily form metal acetylides[5]. These acetylides are primary explosives that maintain high-energy density and can detonate violently without confinement when exposed to heat, shock, or friction[6][7]. Furthermore, terminal alkynes are highly susceptible to oxidative degradation and light-induced polymerization[5].
-
The Morpholine Moiety (Environmental Persistence): Morpholine derivatives are basic, nitrogenous organic compounds. They exhibit moderate to high aquatic toxicity and can be persistent in environmental waters[1][3]. Under EPA RCRA guidelines, liquid waste streams containing morpholine may be classified as D001 (Ignitable) if mixed with flammable solvents, or D002 (Corrosive) if the aqueous phase exceeds a pH of 12.5[2][8].
Logical segregation pathways preventing explosive acetylide formation and polymerization.
Operational Handling & Safety Protocols
Protocol 1: Validation and Quenching of Trace Metal Acetylides
Causality: If 4-(4-Ethynylbenzyl)morpholine was utilized in a Sonogashira coupling or Click chemistry workflow, trace copper or silver catalysts in the waste stream pose a severe detonation risk[5][9]. You must validate the absence of these metals before bulk disposal.
Step 1: Qualitative Validation (Tollen's Test)
-
Prepare Tollen's reagent in a clean test tube: Dissolve 0.1g of Silver Nitrate (AgNO₃) in 2 mL of deionized water. Add dilute Ammonium Hydroxide (NH₄OH) dropwise until the initial brown precipitate of silver oxide just redissolves[5].
-
Dissolve a 10 mg sample of your waste mixture in 1 mL of ethanol.
-
Add the ethanolic waste solution to the Tollen's reagent.
-
Validation Check: The formation of a white or off-white precipitate confirms the presence of terminal alkynes reacting with silver to form silver acetylide[5].
Step 2: Acidic Quenching (If Positive)
-
CRITICAL SAFETY NOTE: Never allow the acetylide precipitate to dry[5]. Dry metal acetylides are highly shock-sensitive[7].
-
Immediately add dilute strong acid (e.g., 1M Nitric Acid, HNO₃) dropwise to the mixture until the solid completely dissolves[5].
-
Causality: The strong acid protonates the acetylide, regenerating the terminal alkyne and safely releasing the metal cation into the solution, entirely eliminating the explosive hazard.
Protocol 2: Segregation and Packaging for High-Temperature Incineration
Causality: To prevent environmental contamination and ensure RCRA compliance, the compound must be prepared for centralized high-temperature incineration.
Step 1: pH Profiling and Solvent Compatibility
-
Test the pH of the bulk waste mixture. Because morpholine is a base, ensure the aqueous phase (if any) does not exceed pH 12.5. If it does, it must be legally classified as RCRA D002 (Corrosive)[2].
-
Verify that the waste contains no halogenated solvents (e.g., DCM, Chloroform), as these require separate incineration protocols to prevent dioxin formation.
Step 2: Inert Atmosphere Packaging
-
Transfer the liquid waste into a high-density polyethylene (HDPE) or amber glass container.
-
Causality: Terminal alkynes are susceptible to oxidative degradation[5]. Purge the headspace of the container with an inert gas (Argon or Nitrogen) for 30 seconds before sealing the cap tightly.
Step 3: RCRA Labeling & EHS Transfer
-
Label the container clearly as "Hazardous Waste - Non-Halogenated Organic."
-
If the compound is dissolved in standard flammable organic solvents (e.g., ethanol, hexane), apply the RCRA D001 (Ignitable) tag[2][8].
-
Transfer the sealed container to your Environmental Health and Safety (EHS) department for high-temperature incineration.
Step-by-step operational workflow for the safe packaging and disposal of the chemical waste.
Emergency Spill Response
In the event of a localized spill:
-
Containment: Immediately eliminate all sources of ignition. Do not use water to flush the spill, as morpholine derivatives are highly miscible and will spread aquatic toxicity[1].
-
Absorption: Cover the spill with a non-combustible, inert absorbent material such as dry sand or vermiculite[10].
-
Recovery: Using non-sparking tools, scoop the absorbed mixture into a dedicated, inert-purged solid waste container and label it for EHS pickup[8].
References
1. Sigma-Aldrich. "CAS 933986-59-5 | 4-(4-Ethynylbenzyl)morpholine." 2.[9] IIT Kanpur. "Chemistry Alkynes - SATHEE." 9 3.[5] Benchchem. "Common pitfalls in the handling of terminal alkynes." 5 4.[2] PA Department of Environmental Protection. "Safety Data Sheet: Morpholine." 2 5.[4] Study.com. "Alkyne Functional Group & Reactions." 4 6. MSDS Digital. "Material Safety Data Sheet - Morpholine Bottoms." 7.[8] Fisher Scientific. "SAFETY DATA SHEET - Morpholine."8 8.[3] PubChem - NIH. "Morpholine | C4H9NO | CID 8083." 3 9.[6] Wikipedia. "Acetylide." 6 10.[7] Taylor & Francis. "Silver acetylide – Knowledge and References." 7 11.[1] CAMEO Chemicals. "MORPHOLINE." 1
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- 3. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. study.com [study.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acetylide - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. fishersci.com [fishersci.com]
- 9. SATHEE: Chemistry Alkynes [sathee.iitk.ac.in]
- 10. msdsdigital.com [msdsdigital.com]
Personal protective equipment for handling 4-(4-Ethynylbenzyl)morpholine
Advanced Laboratory Safety and Operational Guide: Handling 4-(4-Ethynylbenzyl)morpholine
As a Senior Application Scientist, I recognize that standard Safety Data Sheets (SDS) often lack the mechanistic context required for flawless laboratory execution. 4-(4-Ethynylbenzyl)morpholine (CAS 933986-59-5) is a highly versatile, bifunctional building block used extensively in drug development and click-chemistry applications. However, its structure presents a dual-hazard profile: the basic, corrosive nature of the morpholine ring and the reactive, potentially unstable nature of the terminal ethynyl (alkyne) group.
This guide provides a self-validating, step-by-step operational and disposal framework to ensure absolute safety, scientific integrity, and operational excellence during your workflows.
Physicochemical Profile & Hazard Causality
To handle a chemical safely, one must understand the molecular causality behind its hazards.
| Property | Value | Causality / Operational Impact |
| CAS Number | 933986-59-5 | Unique identifier for 1[1]. |
| Molecular Weight | 201.26 g/mol | Essential for exact stoichiometric calculations in synthesis[1]. |
| Storage Conditions | 4°C (or 2-8°C) | Refrigeration prevents 2[2]. |
| Atmosphere | Nitrogen / Argon | Inert atmosphere prevents oxidative coupling of the terminal alkyne[1]. |
| Primary Hazards | H302, H315, H319, H335 | The morpholine moiety acts as a secondary/tertiary amine, causing localized pH spikes upon contact with physiological moisture, leading to severe tissue and respiratory irritation[2]. |
Personal Protective Equipment (PPE) Matrix
Standard PPE is insufficient. The selection below is engineered specifically for the chemical properties of morpholine and ethynyl derivatives.
| PPE Category | Specification | Mechanistic Justification |
| Eye/Face | NIOSH-approved splash goggles or full-face shield | Liquid or vaporized morpholine derivatives cause 3 and rapid tissue necrosis[3]. |
| Hands | Heavy-duty Neoprene or Nitrile gloves | Morpholine acts as an organic solvent that rapidly 4. Neoprene provides superior chemical resistance[4].5[5]. |
| Body | Flame-resistant (FR), anti-static lab coat | Fine powders of ethynyl derivatives can be 6. Anti-static materials prevent accidental ignition[6]. |
| Respiratory | NIOSH-approved respirator (OV/P100 cartridges) | Mandatory if fume hood ventilation is compromised. Inhalation of morpholine vapors causes 7[7]. |
Operational Workflow & Self-Validating Protocols
Protocol 1: Safe Weighing and Transfer
-
Environmental Validation (Self-Check): Before opening the chemical, validate the certified chemical fume hood's airflow using a digital anemometer (target: 80-100 fpm). Purge the immediate micro-environment with an inert gas (N2 or Ar)[1].
-
Tool Selection (Critical): Exclusively use PTFE (Teflon), ceramic, or stainless-steel spatulas. Causality: Never use copper, brass, or zinc tools. The terminal ethynyl group can react with these heavy metals to form highly explosive, 8[8].
-
Static Mitigation: Use anti-static weighing boats. Ensure all analytical balances are grounded to prevent static discharge, which could 9[9].
-
Execution & Storage: Weigh the required mass of 4-(4-Ethynylbenzyl)morpholine. Immediately flush the headspace of the source bottle with nitrogen before resealing and returning it to 4°C storage[1].
Protocol 2: Emergency Spill Response and Disposal
-
Containment: If a spill occurs, immediately eliminate all ignition sources. Do not dry sweep, as this generates hazardous, potentially combustible airborne dust[9].
-
Neutralization & Absorption: Dampen the solid spill with water to suppress dust formation[9]. If the compound is in solution, cover it with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite)[3].
-
Collection: Use non-sparking tools to collect the absorbed material. Place it into a compatible, clearly labeled 10[10].
-
Decontamination: Wash the contaminated surface with copious amounts of water and a mild detergent. Morpholine residues are water-soluble but highly basic, requiring thorough dilution[5].
Logical Workflow Visualization
The following diagram illustrates the strict procedural logic required when handling this compound.
Operational and emergency response workflow for handling 4-(4-Ethynylbenzyl)morpholine.
References
-
[1] ChemScene. "933986-59-5 | 4-(4-Ethynylbenzyl)morpholine". Source: chemscene.com. URL: 1
-
[2] Sigma-Aldrich. "4-(4-Ethynylphenyl)morpholine | 41876-72-6". Source: sigmaaldrich.com. URL: 2
-
[6] BenchChem. "(2R)-2-Ethynylazetidine: A Technical Guide to Safety and Handling". Source: benchchem.com. URL: 6
-
[3] North Metal and Chemical Company. "Morpholine - Safety Data Sheet". Source: northmetal.net. URL:3
-
[5] CDC Stacks. "NIOSH/OSHA Draft Technical Standard and Supporting Documentation for Morpholine". Source: cdc.gov. URL:5
-
[10] CDH Fine Chemical. "MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine". Source: cdhfinechemical.com. URL: 10
-
[7] TRC. "Morpholine - SAFETY DATA SHEET". Source: trc-corp.com. URL: 7
-
[8] PubChem - NIH. "Morpholine | C4H9NO | CID 8083". Source: nih.gov. URL: 8
-
[4] Santa Cruz Biotechnology. "3-Ethynylaniline Material Safety Data Sheet". Source: scbt.com. URL:4
-
[9] Santa Cruz Biotechnology. "Ethynyl Estradiol Material Safety Data Sheet". Source: scbt.com. URL: 9
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
